Dimethyl-(4-piperazin-2-yl-phenyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(2)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-6,12-14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRWHFVHAULXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587670 | |
| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-36-4 | |
| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl-(4-piperazin-2-yl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Structural Elucidation
The nomenclature "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" suggests a core structure of a phenyl group substituted with a piperazine ring and a dimethylamine moiety. The most logical interpretation of this name is N,N-Dimethyl-4-(piperazin-2-yl)aniline. This structure consists of an aniline core with two methyl groups on the nitrogen atom, and a piperazine ring attached at the para-position (position 4) of the phenyl ring, with the attachment point being the carbon at the 2-position of the piperazine ring.
The piperazine motif is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for pharmacophoric groups.[2] Numerous FDA-approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases, incorporate the piperazine ring.[3] The introduction of a dimethylamino group can further modulate the molecule's basicity, polarity, and potential for hydrogen bonding, which can significantly influence its biological activity.
Physicochemical Properties
The precise physicochemical properties of N,N-Dimethyl-4-(piperazin-2-yl)aniline have not been experimentally determined and reported in publicly accessible literature. However, we can extrapolate expected properties based on its constituent functional groups and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₉N₃ | Based on the chemical structure. |
| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely an oil or low-melting solid | Similar substituted anilines and piperazines often exhibit these forms. |
| Solubility | Expected to have some solubility in water, especially at acidic pH, and good solubility in organic solvents like methanol, ethanol, and DMSO. | The presence of three nitrogen atoms, capable of protonation, suggests aqueous solubility. The aromatic ring and alkyl groups contribute to organosolubility. |
| pKa | Estimated to have two pKa values, one for the piperazine nitrogens (around 8-9) and one for the dimethylamino group (around 4-5). | Based on typical pKa values for piperazine and N,N-dimethylaniline. |
Synthesis and Purification
A plausible synthetic route for N,N-Dimethyl-4-(piperazin-2-yl)aniline can be conceptualized starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging established organic chemistry transformations.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for N,N-Dimethyl-4-(piperazin-2-yl)aniline.
Experimental Protocols
Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine-2-carboxylic acid (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination to couple the piperazine and nitrophenyl moieties.
-
Methodology:
-
To a solution of piperazine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add 1-bromo-4-nitrobenzene and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of 1-(4-Aminophenyl)piperazine-2-carboxylic acid (Intermediate 2)
The nitro group is reduced to an amine in this step.
-
Methodology:
-
Dissolve Intermediate 1 in a solvent such as methanol or ethanol.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
-
Step 3: Synthesis of 1-(4-(Dimethylamino)phenyl)piperazine-2-carboxylic acid (Intermediate 3)
The primary amine is converted to a dimethylamine via reductive amination.
-
Methodology:
-
Dissolve Intermediate 2 in a solvent like dichloromethane or acetonitrile.
-
Add an excess of aqueous formaldehyde.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Step 4: Synthesis of N,N-Dimethyl-4-(piperazin-2-yl)aniline (Target Molecule)
The final step is the removal of the carboxylic acid group.
-
Methodology:
-
Heat Intermediate 3 in a high-boiling point solvent such as diphenyl ether or in the presence of an acid catalyst to facilitate decarboxylation.
-
Monitor the evolution of carbon dioxide to gauge the reaction's progress.
-
After completion, cool the reaction mixture and purify the final product by distillation or column chromatography.
-
Potential Applications in Drug Discovery and Research
While the specific biological activity of N,N-Dimethyl-4-(piperazin-2-yl)aniline is not documented, its structural motifs are present in numerous biologically active compounds. This suggests that it could be a valuable building block or a candidate for screening in various therapeutic areas.
-
Central Nervous System (CNS) Agents: Phenylpiperazine derivatives are well-known for their activity on CNS targets, including serotonin and dopamine receptors. Compounds with similar structures have shown potential as antipsychotic, antidepressant, and anxiolytic agents.
-
Anticancer Agents: The piperazine ring is a key component in several kinase inhibitors used in cancer therapy.[4] The subject molecule could serve as a scaffold for the development of new anticancer drugs.
-
Antimicrobial Agents: Certain piperazine derivatives have demonstrated antibacterial and antifungal properties.[3]
Logical Relationship of Structural Moieties and Potential Biological Activity
Caption: Interplay of structural components and their potential biological implications.
Safety, Handling, and Storage
Given the lack of specific toxicological data for N,N-Dimethyl-4-(piperazin-2-yl)aniline, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for related compounds, such as N,N'-dimethylpiperazine and N,N-dimethylaniline, should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Toxicity: N,N-dimethylaniline is known to be toxic upon ingestion, inhalation, and skin absorption, affecting the central nervous system and blood.[5] Similar hazards should be anticipated for the title compound.
Analytical Methods
The characterization and purity assessment of N,N-Dimethyl-4-(piperazin-2-yl)aniline can be achieved using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity analysis. UV detection would be effective due to the presence of the aromatic ring.
-
Mass Spectrometry (MS): LC-MS would be invaluable for confirming the molecular weight of the compound and for identifying any impurities or byproducts from the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating and confirming the chemical structure of the synthesized molecule.
Conclusion
N,N-Dimethyl-4-(piperazin-2-yl)aniline represents a chemical entity with significant potential in the field of drug discovery, owing to its constituent piperazine and N,N-dimethylaniline moieties. While detailed experimental data for this specific compound is scarce, this technical guide provides a solid foundation for researchers by outlining a plausible synthetic strategy, predicting its key properties, and discussing its potential applications and necessary safety precautions. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their therapeutic potential.
References
-
Avapritinib (4) is a potent inhibitor of mutant forms of the protein tyrosine kinase KIT and of platelet-derived growth factor receptor alpha (PDGFRA). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
ChemSrc. (2022, September 14). 1,4-bis-(2,4-dimethyl-phenyl)-piperazine | CAS#:3367-57-5. Retrieved from [Link]
-
Molbase. (n.d.). 4-piperazin-2-ylaniline|779299-98-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylphenylpiperazinium. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem. Retrieved from [Link]
-
Rafiq, A., Aslam, S., Mohsin, N. ul A., & Ahmad, M. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 1-19. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Sources
A Technical Guide to the Discovery and Synthesis of Novel Piperazine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs across a wide array of therapeutic areas.[1][2] Its unique combination of structural simplicity, synthetic versatility, and advantageous physicochemical properties makes it an invaluable tool for drug designers.[1][3] This guide provides an in-depth exploration of the piperazine core, beginning with its fundamental importance in drug design. It delves into the strategic considerations behind its use and details robust synthetic methodologies for the creation of novel derivatives. A practical, step-by-step case study illustrates a complete discovery workflow, from synthesis to characterization. Finally, the guide looks forward to emerging trends and future applications, offering a comprehensive resource for professionals dedicated to the advancement of small molecule therapeutics.
The Piperazine Core: A Privileged Scaffold in Drug Discovery
The prevalence of the piperazine motif in pharmaceuticals is not coincidental. It is a deliberate choice rooted in the heterocycle's ability to confer desirable properties to a drug candidate. The six-membered ring containing two nitrogen atoms at positions 1 and 4 offers a unique blend of features that medicinal chemists strategically exploit.
Physicochemical and Pharmacokinetic Advantages
The two nitrogen atoms are key to piperazine's utility. They act as versatile synthetic handles, allowing for systematic functionalization to meticulously fine-tune properties like solubility, lipophilicity, and basicity (pKa).[3] This "tunability" is critical for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]
-
Modulating Basicity and Solubility: Piperazine is a diprotic base with two pKa values (typically around 5.3-5.7 and 9.7-9.8).[4][5] This allows it to be protonated at physiological pH, which can significantly enhance aqueous solubility—a common hurdle in drug development.[6][7] By forming salts, the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) can be dramatically improved.[5]
-
Improving Permeability and Bioavailability: The piperazine scaffold can enhance a compound's ability to cross biological membranes, thereby improving oral bioavailability.[3] Its nitrogen atoms can engage in hydrogen bonding with biological targets while the overall lipophilicity can be adjusted through N-substituents to achieve the right balance for membrane traversal.[3]
-
Serving as a Versatile Linker: The piperazine ring is often employed as a linker to connect two or more pharmacophores within a single molecule.[1] Its defined, non-planar (chair) conformation can orient these fragments in a specific spatial arrangement to optimize binding with a biological target.
Therapeutic Versatility
The piperazine scaffold is a component of numerous marketed drugs, demonstrating its broad therapeutic relevance.[2][8] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antipsychotic, antibacterial, antifungal, and antiviral properties.[3][9][10]
Table 1: Examples of FDA-Approved Piperazine-Containing Drugs
| Drug Name | Therapeutic Class | Role of Piperazine Moiety |
| Imatinib | Anticancer | Increases kinase selectivity and improves solubility.[3] |
| Aripiprazole | Antipsychotic | Modulates dopamine and serotonin receptor binding affinity.[3][11] |
| Ciprofloxacin | Antibiotic | Essential for antibacterial activity and cell penetration.[2] |
| Sildenafil | Erectile Dysfunction | Improves pharmacokinetic properties and target engagement.[4] |
| Cetirizine | Antihistamine | Contributes to the drug's selectivity and duration of action.[12] |
This versatility underscores the ring's ability to be adapted to interact with a diverse range of biological targets, solidifying its status as a privileged structure in drug discovery.[9]
Strategic Synthesis of Piperazine Derivatives
The synthesis of piperazine-containing molecules requires a strategic approach, where the choice of reaction is dictated by the desired substitution pattern and overall molecular complexity. The two secondary amine groups of the piperazine core are the primary sites for chemical modification.
N-Functionalization of the Piperazine Ring
Direct functionalization of the piperazine nitrogens is the most common strategy.
-
N-Alkylation: This is typically achieved via nucleophilic substitution with alkyl halides in the presence of a base. Depending on the stoichiometry, mono- or di-alkylated products can be obtained.[4]
-
N-Arylation: The introduction of aryl groups is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the gold-standard method for this transformation. It offers high functional group tolerance and broad substrate scope, allowing for the coupling of piperazine with a wide variety of aryl halides and triflates.
-
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms amides and sulfonamides, respectively. These reactions are often used to introduce specific pharmacophoric elements or to modulate the basicity of the adjacent nitrogen.
Visualizing a Key Synthetic Transformation: Buchwald-Hartwig Amination
The diagram below illustrates the catalytic cycle for the N-arylation of piperazine, a process central to the synthesis of many modern pharmaceuticals.
Caption: The catalytic cycle for Palladium-catalyzed N-arylation of piperazine.
Causality Behind the Method: The choice of a palladium catalyst and a suitable phosphine ligand is critical. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, thereby controlling the reaction's efficiency and scope. A strong, non-nucleophilic base is required to deprotonate the coordinated piperazine, facilitating the final product-forming step.
Case Study: Synthesis and Characterization of a Novel Piperazine-Based Kinase Inhibitor Candidate
This section provides a self-validating, step-by-step protocol for the synthesis of a hypothetical novel molecule, 1-(4-fluorophenyl)-4-(pyrimidin-2-yl)piperazine , a scaffold found in several kinase inhibitors.
Experimental Workflow
The overall process involves a two-step sequence: an initial selective N-arylation followed by a second coupling reaction.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Aromatic Amines
Introduction: The Imperative for Sensitive Detection of Aromatic Amines
Aromatic amines (AAs) are a class of organic compounds characterized by an amino group attached to an aromatic ring. They are utilized as intermediates in the synthesis of a vast array of industrial and consumer products, including azo dyes, pesticides, polymers, and pharmaceuticals. However, the widespread use of these compounds is paralleled by significant health concerns. Many aromatic amines are classified as known or suspected carcinogens and mutagens by international health organizations. Human exposure can occur through various routes, including occupational contact, environmental contamination of soil and water, and migration from consumer products such as textiles, food packaging materials, and cooking utensils.[1][2][3]
Given the toxicological risks, numerous regulatory bodies globally, including the U.S. Environmental Protection Agency (EPA) and the European Commission, have established stringent limits on the presence of specific aromatic amines in various matrices.[4][5][6] This regulatory landscape necessitates the availability of robust, sensitive, and reliable analytical methods for their detection and quantification at trace levels.
This comprehensive guide provides detailed application notes and protocols for the analysis of aromatic amines, designed for researchers, scientists, and professionals in drug development and quality control. The methodologies presented are grounded in established chromatographic and spectroscopic techniques, with an emphasis on explaining the underlying principles and rationale for procedural choices to ensure methodological integrity and trustworthy results.
Core Analytical Strategies: A Comparative Overview
The determination of aromatic amines from complex matrices requires a multi-faceted analytical approach, encompassing sample preparation, chromatographic separation, and sensitive detection. The choice of methodology is often dictated by the specific analytes, the matrix, the required sensitivity, and the available instrumentation. The most prevalent and validated techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), frequently coupled with Mass Spectrometry (MS) for definitive identification and quantification.[7]
| Technique | Principle | Advantages | Common Detectors | Typical LODs |
| HPLC/UPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polar and non-polar compounds; no derivatization required for many AAs.[2] | UV-Vis, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS). | 0.1 - 10 µg/L (MS) |
| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and semi-volatile compounds. | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS). | 0.05 - 5 µg/L (MS) |
| LC-MS/MS | HPLC or UPLC coupled to tandem mass spectrometry. | High selectivity and sensitivity; structural confirmation.[8] | Triple Quadrupole (QqQ), Orbitrap. | < 0.1 µg/L[1][8] |
| GC-MS | Gas chromatography coupled to mass spectrometry. | Excellent for identifying volatile AAs; extensive spectral libraries available.[9] | Quadrupole, Ion Trap. | < 1 µg/L |
| CE | Separation based on differential migration in an electric field. | High efficiency; small sample volume; suitable for charged species.[10] | UV, Fluorescence, Amperometric.[11] | 1 - 10 µg/L |
| Spectrophotometry | Formation of a colored complex and measurement of light absorbance. | Simple, low-cost instrumentation.[12] | UV-Vis Spectrophotometer. | > 100 µg/L |
High-Performance Liquid Chromatography (HPLC) Coupled to Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred technique for the trace-level quantification of aromatic amines due to its exceptional sensitivity and selectivity.[7] This method is particularly advantageous as it often circumvents the need for the derivatization steps required for GC analysis.[8]
Scientific Rationale
The power of LC-MS/MS lies in the synergy between the separation capabilities of liquid chromatography and the specific detection provided by tandem mass spectrometry.
-
Chromatographic Separation: Aromatic amines are typically basic compounds. Their retention on reversed-phase columns (e.g., C18) can be challenging due to their polarity.[13] To achieve adequate retention and good peak shape, the mobile phase is often acidified to ensure the analytes are in their ionized form. The choice of a suitable stationary phase, such as a Pentafluorophenyl (PFP) column, can also enhance the separation of these compounds.[1]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for aromatic amines, as the amino group is readily protonated. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique for each compound, minimizing matrix interferences and allowing for confident identification and quantification even at very low concentrations.[8]
Workflow for LC-MS/MS Analysis of Aromatic Amines
Caption: Workflow for Aromatic Amine Analysis by LC-MS/MS.
Detailed Protocol: Determination of Primary Aromatic Amines (PAAs) in Food Simulants
This protocol is adapted from established methods for analyzing PAAs migrating from food contact materials.[1][6]
1. Sample Preparation (Migration and Extraction)
-
Objective: To simulate the migration of PAAs from a material into food and extract the analytes for analysis.
-
Procedure:
-
Submerge the food contact material (e.g., kitchen utensil) in a 3% (w/v) aqueous acetic acid solution, which acts as a food simulant.[1]
-
Heat the simulant with the submerged material at the appropriate temperature and duration as specified by regulations (e.g., 2 hours at 100°C).[1]
-
After migration, allow the solution to cool and remove the material.
-
Transfer a known volume of the extract to a volumetric flask.
-
Spike the extract with an internal standard (e.g., aniline-d5) to a final concentration of 20 µg/kg to correct for matrix effects and variations in instrument response.[1]
-
Filter the extract through a 0.2 µm membrane filter into an autosampler vial for LC-MS/MS analysis.[1]
-
2. Instrumental Analysis (LC-MS/MS)
-
Instrumentation: An Agilent 1290 Infinity II LC coupled to an Agilent 6470A Triple Quadrupole LC/MS, or equivalent.[1]
-
LC Conditions:
-
Column: Agilent InfinityLab Poroshell 120 PFP (pentafluorophenyl), 2.1 x 100 mm, 2.7 µm.
-
Rationale: PFP columns provide alternative selectivity to C18 columns and are particularly effective for separating halogenated and positional isomers of aromatic amines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid aids in the protonation of the amines, improving peak shape and ESI ionization efficiency.
-
-
Gradient: A time-programmed gradient from low to high organic phase (Acetonitrile) to elute analytes with varying polarities. A typical run time is under 10 minutes.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Agilent Jet Stream (AJS) ESI, Positive Mode.
-
Scan Type: Dynamic Multiple Reaction Monitoring (dMRM).
-
Rationale: dMRM only monitors for specific transitions around the expected retention time of the analyte, increasing the dwell time for each compound and thus improving sensitivity and data quality.
-
-
MRM Transitions: At least two transitions (one for quantification and one for qualification) should be optimized for each target analyte using individual standards.[1]
-
3. Calibration and Quantification
-
Prepare a series of calibration standards in the food simulant matrix by spiking known concentrations of the target aromatic amines.
-
The concentration range should bracket the expected sample concentrations and regulatory limits (e.g., 1 to 500 µg/kg).[1]
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a coefficient of determination (R²) > 0.99 is desirable.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a robust and widely used technique for the analysis of aromatic amines, particularly in environmental and industrial hygiene applications.[14][15] However, due to the polarity and low volatility of many aromatic amines, a derivatization step is often mandatory to improve their chromatographic behavior and thermal stability.[13][16]
Scientific Rationale
-
Derivatization: The primary amino group of AAs can cause poor peak shapes (tailing) and adsorption on the GC column.[16] Derivatization converts the polar -NH2 group into a less polar, more volatile, and more thermally stable functional group. Common derivatization approaches include acylation or silylation.[13] This process is critical for achieving reproducible and accurate results.
-
Separation and Detection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation. Electron Ionization (EI) is the standard ionization method in GC-MS, which generates reproducible fragmentation patterns that can be compared against extensive spectral libraries (like NIST) for confident compound identification.
Workflow for GC-MS Analysis of Aromatic Amines
Caption: Workflow for Aromatic Amine Analysis by GC-MS.
Detailed Protocol: Determination of Aromatic Amines in Workplace Air (NIOSH 2002)
This protocol is based on the NIOSH Method 2002 for aromatic amines in air.[14]
1. Sample Collection and Preparation
-
Objective: To capture airborne aromatic amines and desorb them for analysis.
-
Procedure:
-
Draw a known volume of air through a solid sorbent tube (e.g., silica gel) using a calibrated personal sampling pump.
-
Place the front and back sorbent sections of the tube into separate vials.
-
Add 1.0 mL of 95% ethanol to each vial to desorb the analytes.[14]
-
Agitate the vials for 1 hour in an ultrasonic bath to ensure complete desorption.[14]
-
The resulting solution is ready for derivatization or direct analysis if the analytes are sufficiently volatile. For a more robust method, a derivatization step is recommended.
-
2. Derivatization (Acylation - Example)
-
Objective: To improve the volatility and chromatographic properties of the amines.
-
Procedure:
-
Transfer an aliquot of the ethanol extract to a clean vial.
-
Add a suitable acylation reagent (e.g., acetic anhydride or trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
After cooling, the sample may require a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step to remove excess derivatizing reagent before injection into the GC-MS.
-
3. Instrumental Analysis (GC-MS)
-
Instrumentation: A standard GC-MS system, such as a Shimadzu GCMS-QP2020 or equivalent.[9]
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification).[17]
-
Mass Range: e.g., m/z 40-450.
-
4. Calibration and Quantification
-
Prepare calibration standards by taking known amounts of amine standards through the entire sample preparation and derivatization procedure.
-
Analyze the standards alongside the samples.
-
Create a calibration graph by plotting peak area against concentration for quantification.
Alternative and Complementary Techniques
While LC-MS and GC-MS are the workhorses for aromatic amine analysis, other techniques offer specific advantages.
-
HPLC with UV Detection (HPLC-UV): A cost-effective and robust method suitable for screening and quality control when the target amines are present at higher concentrations and the sample matrix is relatively clean.[2][18] It is less selective and sensitive than MS detection.
-
Capillary Electrophoresis (CE): CE provides very high separation efficiency and requires minimal sample and solvent volumes.[10][19] It is particularly well-suited for separating charged analytes in aqueous samples. Detection can be achieved using UV, fluorescence, or amperometric detectors, with the latter offering excellent sensitivity for electroactive compounds like aromatic amines.[10][11][20]
-
Spectrophotometry: These methods are typically based on a diazotization-coupling reaction to produce a colored azo dye, which is then measured.[12][21][22][23] While simple and inexpensive, they lack specificity and can only provide a measure of total primary aromatic amines rather than identifying individual compounds.[7]
Conclusion and Future Outlook
The analytical landscape for the detection of aromatic amines is well-established, with LC-MS/MS and GC-MS serving as the cornerstone methodologies for regulatory compliance and research. The choice between these techniques is guided by the specific application, analyte properties, and required sensitivity. LC-MS/MS offers superior sensitivity and circumvents the need for derivatization, making it ideal for trace analysis in complex matrices like food and consumer products. GC-MS remains a powerful tool, especially with its extensive spectral libraries for definitive identification, though it often requires a derivatization step.
Future advancements will likely focus on developing faster and more automated sample preparation techniques, such as online SPE, and the continued evolution of mass spectrometry instrumentation to achieve even lower detection limits. The development of novel stationary phases for both LC and GC will also continue to improve the separation of isomeric and other difficult-to-resolve aromatic amines. These ongoing innovations will further enhance the ability of scientists to monitor and mitigate the risks associated with these hazardous compounds.
References
- Agilent Technologies. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS.
- Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Chinthakindi, S., & Kannan, K. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.
- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
- National Institute for Occupational Safety and Health (NIOSH). (1994). AMINES, AROMATIC: METHOD 2002. Centers for Disease Control and Prevention.
- Kok, W. T., et al. (1996). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. PubMed.
- Canellas, E., Vera, C., & Nerín, C. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- Wang, C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Less, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health.
- Williams, M. B. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
- American Chemical Society. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
- U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA.
- ResearchGate. (2008). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection.
- Chemistry LibreTexts. (2023). Derivatization.
- ResearchGate. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry.
- Rasayan Journal of Chemistry. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -.
- Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.
- Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
- Royal Society of Chemistry. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,.
- U.S. Food & Drug Administration. (2022). Elemental Analysis Manual (EAM) for Food and Related Products.
- Bacon, J. R., & Adams, R. N. (1968). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society.
- Separation Science. (2023). Overview of test methods for aromatic amines derived from azo colorants using GC-MS.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- Royal Society of Chemistry. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
- Sun, Y., et al. (2009). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. PubMed.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- MDPI. (2020). Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection.
- Sastry, C. S., et al. (1986). A new spectrophotometric method for the determination of primary aromatic amines.
- American Chemical Society. (2024). Visual Sensor Array for Multiple Aromatic Amines via Specific Ascorbic Acid Oxidase Mimic Triggered Schiff-Base Chemistry. ACS Publications.
Sources
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
- 10. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdc.gov [cdc.gov]
- 15. series.publisso.de [series.publisso.de]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. glsciences.com [glsciences.com]
- 18. Making sure you're not a bot! [helda.helsinki.fi]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. A new spectrophotometric method for the determination of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine"
Abstract
This document provides a comprehensive guide for the integration of the novel small molecule, "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" (hereafter referred to as Compound X ), into high-throughput screening (HTS) campaigns. Recognizing the absence of established public data for Compound X, this guide is structured to provide both a robust theoretical framework and actionable protocols for its characterization and screening. We leverage the well-established importance of the piperazine scaffold in medicinal chemistry to inform our strategic approach.[1][2][3] The protocols herein are designed to be self-validating, ensuring scientific rigor from initial compound handling to hit confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.
Introduction: The Piperazine Scaffold and the Promise of Compound X
The piperazine ring is a classic example of a "privileged scaffold" in modern drug discovery.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[4][5] Piperazine derivatives have demonstrated significant pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of central nervous system targets.[5]
Compound X, Dimethyl-(4-piperazin-2-yl-phenyl)-amine, represents a novel entity within this esteemed chemical class. Its unique substitution pattern warrants a systematic investigation of its biological activity. High-throughput screening (HTS) is the cornerstone of such an investigation, offering a rapid and scalable method to identify potential biological targets and initiate the drug discovery process.[6][7][8] This document outlines the critical steps for successfully screening Compound X, from initial characterization to the validation of primary "hits."
Pre-Screening Compound Characterization: The Foundation of Reliable Data
Before embarking on a large-scale screening campaign, a thorough characterization of Compound X is paramount. This initial investment in understanding the molecule's properties will prevent costly errors and ensure the generation of high-quality, reproducible data.
Physicochemical Property Assessment
A foundational step is to determine the key physicochemical properties of Compound X. These parameters influence its behavior in aqueous assay buffers and its potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five.[9]
| Property | Experimental Method | Desired Outcome for HTS |
| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | >95% purity to avoid artifacts from contaminants. |
| Solubility | Kinetic and thermodynamic solubility assays (e.g., nephelometry) | Aqueous solubility >100 µM in DMSO/buffer solution to prevent precipitation in assays. |
| Stability | HPLC-MS analysis of compound in assay buffer over time | Minimal degradation (<10%) over the course of the experiment. |
| LogP/LogD | Calculated (e.g., cLogP) and/or experimental (e.g., shake-flask method) | LogP < 5 is generally preferred for drug-like properties.[9] |
Stock Solution Preparation and Management
Consistent and accurate compound handling is critical for HTS.
Protocol 1: Preparation of Compound X Master Stock
-
Objective: To create a high-concentration, stable master stock of Compound X.
-
Materials:
-
Compound X (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, low-binding microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh a precise amount of Compound X.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Aliquot the master stock into single-use volumes in low-binding tubes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in a desiccated environment.
-
-
Quality Control: Confirm the concentration of a sample aliquot via a suitable analytical method, such as quantitative NMR (qNMR) or a concentration-calibrated HPLC-UV.
HTS Campaign Strategy: From Target Selection to Hit Validation
A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to identify and confirm true positive "hits" while eliminating false positives.[10][11]
Caption: High-Throughput Screening Workflow for a Novel Compound.
Target Selection and Assay Development
Given the prevalence of piperazine-containing molecules as modulators of G-Protein Coupled Receptors (GPCRs), we will use a hypothetical GPCR target for this application note. The choice of assay technology is critical for HTS success. Fluorescence-based assays are widely used due to their sensitivity and amenability to automation.[12]
Example Target: A hypothetical orphan GPCR known to be involved in a neurological signaling pathway.
Selected Assay: A cell-based calcium flux assay using a fluorescent probe (e.g., Fluo-8) measured on a high-throughput plate reader like a FLIPR (Fluorometric Imaging Plate Reader). This assay measures the mobilization of intracellular calcium, a common downstream event of GPCR activation.
Primary High-Throughput Screen
The primary screen aims to rapidly test Compound X for activity against the target at a single, relatively high concentration.
Protocol 2: Primary HTS - Cell-Based Calcium Flux Assay
-
Objective: To identify if Compound X modulates calcium signaling via the target GPCR.
-
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye loading buffer (e.g., Fluo-8).
-
384-well black, clear-bottom assay plates.
-
Compound X "daughter" plate (10 µM in assay buffer with 0.1% DMSO).
-
Positive control (a known agonist for the target, if available, or a generic activator like ATP).
-
Negative control (assay buffer with 0.1% DMSO).
-
-
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a predetermined optimal density and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will first measure a baseline fluorescence reading.
-
The FLIPR's integrated liquid handler will then add Compound X (10 µM final concentration), positive control, and negative control to the appropriate wells.
-
Data Acquisition: The instrument will immediately and continuously measure the fluorescence intensity over a period of 2-3 minutes to capture the calcium flux kinetics.
-
-
Data Analysis:
-
Calculate the response for each well (e.g., maximum fluorescence intensity minus baseline).
-
Normalize the data to the controls: % Activation = [(Compound_Response - Negative_Control_Avg) / (Positive_Control_Avg - Negative_Control_Avg)] * 100.
-
A "hit" is defined as a compound that produces a response greater than a predefined threshold (e.g., >3 standard deviations above the negative control mean).
-
Hit Validation and Triaging: Ensuring True Biological Activity
A single active result in a primary screen is not sufficient. A rigorous validation cascade is necessary to confirm the activity and rule out experimental artifacts.[10][13]
Dose-Response Confirmation
Hits from the primary screen must be re-tested over a range of concentrations to confirm their activity and determine their potency (EC50 or IC50).
Protocol 3: Dose-Response (EC50) Determination
-
Objective: To determine the potency of Compound X.
-
Procedure:
-
Prepare a serial dilution of Compound X, typically an 8-point, 1:3 dilution series starting from 30 µM.
-
Perform the calcium flux assay as described in Protocol 2, but with the different concentrations of Compound X.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
-
Validation Criteria: A confirmed hit should display a clear sigmoidal dose-response curve.
Orthogonal and Counter-Screening
To ensure the observed activity is due to a direct interaction with the target and not an artifact, orthogonal and counter-screens are essential.
-
Orthogonal Assay: This is a different assay that measures a distinct aspect of the target's biology. For a GPCR, a radioligand binding assay could be used to confirm that Compound X physically binds to the receptor.
-
Counter-Screen: This assay is designed to identify compounds that interfere with the assay technology itself. For our example, one could test Compound X against the parental HEK293 cell line (not expressing the target GPCR) to see if it causes calcium flux through off-target effects. Another counter-screen could test for autofluorescence of the compound at the assay wavelengths.
Caption: Decision-making workflow for hit validation.
Conclusion
The successful screening of a novel molecule like "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" is a systematic process grounded in rigorous scientific principles. By following the protocols and strategies outlined in this guide—from meticulous pre-screening characterization to a multi-faceted hit validation cascade—researchers can confidently and efficiently explore its therapeutic potential. The piperazine scaffold continues to be a rich source of pharmacological innovation, and a structured HTS approach is the most effective way to uncover the next generation of therapeutics derived from it.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central, NIH. Available at: [Link]
-
Mass spectrometric techniques for label-free high-throughput screening in drug discovery. PubMed. Available at: [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
-
Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available at: [Link]
-
High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
-
How to Choose A Library for Screening? SARomics Biostructures. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. How to Choose Chemical Library For Screening? [saromics.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: Development of Cell-Based Assays for Novel Phenylpiperazine Compounds
Introduction: The Therapeutic Potential of Phenylpiperazines
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system and other physiological systems.[1] These compounds are particularly well-known for their interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for drug discovery.[2][3] Phenylpiperazine derivatives frequently exhibit activity at serotonergic (5-HT) and dopaminergic (D) receptors, making them valuable candidates for developing novel therapeutics for psychiatric, neurological, and cardiovascular disorders.[4][5]
The development of any new chemical entity requires a robust and logical pipeline of assays to characterize its biological activity, potency, and potential toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of cell-based assays tailored for the discovery and characterization of novel phenylpiperazine compounds. The methodologies described herein are designed to be self-validating, providing a clear path from initial high-throughput screening to detailed mechanism-of-action studies.
Strategic Assay Development Workflow
A successful screening campaign follows a tiered approach, starting with broad primary screens to identify active compounds and eliminate cytotoxic ones, followed by more specific secondary and mechanistic assays to confirm the mode of action and determine potency. This funneling strategy ensures that resources are focused on the most promising candidates.
Caption: Major GPCR signaling pathways relevant to phenylpiperazine targets.
cAMP Assays (Gs and Gi Signaling)
Cyclic AMP levels are a direct readout of adenylyl cyclase activity, which is stimulated by Gs-coupled receptors and inhibited by Gi-coupled receptors. [6]Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common, robust method for measuring cAMP.
Principle of HTRF cAMP Assay: This is a competitive immunoassay. [7]Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate (the FRET donor). [7][8]When the tracer binds the antibody, the donor and acceptor are in close proximity, and excitation of the donor results in a FRET signal. High levels of cellular cAMP displace the tracer, disrupting FRET and causing the signal to decrease. [8]This inverse relationship is used to quantify cellular cAMP.
Caption: Principle of the competitive HTRF cAMP assay.
Protocol: HTRF cAMP Assay for Gs/Gi Agonists & Antagonists
Materials:
-
Stable cell line expressing the target GPCR (e.g., CHO-K1-hD2R). [9]* Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Reference agonist and antagonist for the target receptor.
-
cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer).
-
Low-volume white 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure (Agonist Mode):
-
Cell Preparation: Harvest and resuspend cells in assay buffer to the desired density.
-
Compound Plating: Add 5 µL of serially diluted phenylpiperazine compounds or reference agonist to the wells.
-
Cell Addition: Add 5 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Rationale: This incubation period is typically sufficient for GPCR-mediated cAMP production to reach a detectable level without causing cell stress.
-
-
Lysis and Detection: Add 5 µL of the d2-labeled cAMP tracer followed by 5 µL of the Eu-cryptate antibody, both prepared in the kit's lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data.
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 for the phenylpiperazine compounds (potential antagonists).
-
Add 5 µL of a fixed concentration of the reference agonist (an EC₈₀ concentration is recommended) to all wells except the negative control.
-
Proceed with steps 3-7 as in the agonist protocol.
Data Analysis: Plot the normalized HTRF ratio against the log of compound concentration. For agonists, fit a sigmoidal dose-response (variable slope) curve to determine the EC₅₀ and Emax. For antagonists, determine the IC₅₀.
| Compound | Target | Assay Mode | Potency (nM) | Efficacy (% of Ref. Agonist) |
| Phenylpiperazine-003 | D₂ Receptor | Agonist | 85 | 92% |
| Phenylpiperazine-004 | D₂ Receptor | Antagonist | 150 (IC₅₀) | N/A |
| Reference Agonist | D₂ Receptor | Agonist | 12 (EC₅₀) | 100% |
| Caption: Example data table for cAMP functional assays. |
Part 3: Secondary Assays - Confirming Mechanism of Action
Compounds identified as "hits" in primary screens require further validation to confirm their mechanism of action and rule out assay artifacts. High-content screening (HCS) assays, such as those monitoring receptor internalization or β-arrestin recruitment, provide powerful, image-based confirmation of target engagement.
Receptor Internalization Assay
Principle: Upon sustained agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin and subsequent internalization of the receptor into endosomes. [10][11]This process can be visualized and quantified using high-content imaging. [10]A cell line is engineered to express the target GPCR fused to a fluorescent protein (e.g., GFP). In the basal state, fluorescence is localized to the cell membrane. Upon agonist stimulation, the fluorescence translocates to intracellular puncta (endosomes).
Protocol: High-Content GPCR Internalization Assay
Materials:
-
U2OS or HEK293 cell line stably expressing the target GPCR-GFP fusion protein.
-
Imaging-compatible black-walled, clear-bottom 96- or 384-well plates.
-
Hoechst 33342 stain for nuclear counterstaining.
-
Phenylpiperazine compounds and reference agonist.
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the GPCR-GFP cells in imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serially diluted compounds or reference agonist for 30-60 minutes at 37°C.
-
Staining and Fixation: Add Hoechst 33342 to the live cells to stain the nuclei. Alternatively, fix the cells with 4% paraformaldehyde and then stain.
-
Imaging: Acquire images using a high-content imager. Use the blue channel for nuclei (Hoechst) and the green channel for the GPCR-GFP.
-
Image Analysis: Use image analysis software to identify the nuclei and cell boundaries. Quantify the formation of fluorescent puncta (spots or vesicles) within the cytoplasm. The number or intensity of these puncta per cell is the readout for internalization.
Data Analysis: Quantify the internalization response for each concentration and plot a dose-response curve to determine the EC₅₀ for agonists. Antagonists can be tested by their ability to block agonist-induced internalization. This visual confirmation provides strong evidence of on-target activity.
Conclusion: A Pathway to Confident Candidate Selection
This guide outlines a logical and robust workflow for the cell-based characterization of novel phenylpiperazine compounds. By systematically assessing cytotoxicity before moving to functional assays, researchers can avoid misleading data and ensure the integrity of their screening campaign. The progression from broad primary screens measuring second messengers (cAMP, Ca²⁺) to confirmatory, image-based mechanistic assays like receptor internalization provides multiple, orthogonal data points to build a confident profile of a compound's activity. This multi-assay approach, grounded in established principles of GPCR biology, is essential for identifying and validating promising lead candidates for further drug development.
References
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
-
RSC Publishing. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Available at: [Link]
-
PubMed Central. (2020). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Available at: [Link]
-
PubMed. (2007). High-content screening of known G protein-coupled receptors by arrestin translocation. Available at: [Link]
-
NCBI Bookshelf. Principles of the HTRF cAMP Assay. Available at: [Link]
-
PubMed. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Available at: [Link]
-
PubMed. (2019). Reporter Gene Assays for Investigating GPCR Signaling. Available at: [Link]
-
Biomedical and Pharmacology Journal. (2022). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Available at: [Link]
-
PubMed. (2017). High content screening to monitor G protein-coupled receptor internalisation. Available at: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]
-
QIAGEN. Serotonin Receptor Signaling. Available at: [Link]
-
PubMed Central. (2024). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Available at: [Link]
-
PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
-
Wikipedia. Phenylpiperazine. Available at: [Link]
-
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]
-
Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available at: [Link]
-
Wikipedia. Serotonin pathway. Available at: [Link]
-
Technology Networks. GPCR Stable Cell Line Development Creative Biogene. Available at: [Link]
-
Signosis. GPCR Luciferase Reporter Cell Lines. Available at: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
ResearchGate. cAMP assay principle. Available at: [Link]
-
RSC Publishing. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Available at: [Link]
-
Patsnap Synapse. Phenylpiperazine. Available at: [Link]
-
PubMed Central. (2021). Novel and atypical pathways for serotonin signaling. Available at: [Link]
-
Creative Bioarray. cAMP Assay. Available at: [Link]
-
PubMed Central. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available at: [Link]
-
YouTube. (2022). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Available at: [Link]
-
IntechOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Perphenazine?. Available at: [Link]
-
Creative Diagnostics. Serotonergic Synapse Pathway. Available at: [Link]
-
PubMed. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. revvity.co.jp [revvity.co.jp]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPCR Stable Cell Line Development - Creative Biogene [creative-biogene.com]
- 10. High content screening to monitor G protein-coupled receptor internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for the Dimethyl-(4-piperazin-2-yl-phenyl)-amine Scaffold in Medicinal Chemistry
Introduction: The Strategic Importance of the Phenylpiperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its versatile nature, characterized by two nitrogen atoms, allows for structural modifications that can significantly enhance a compound's pharmacokinetic and pharmacodynamic properties.[2] When incorporated into a phenylpiperazine structure, this moiety serves as a versatile building block for a wide array of therapeutic agents targeting various diseases, including cancer, central nervous system disorders, and infectious diseases.[1][3]
The specific scaffold of interest, "Dimethyl-(4-piperazin-2-yl-phenyl)-amine," also known as N,N-dimethyl-4-(piperazin-2-yl)aniline, represents a key pharmacophore. The dimethylamino group, a potent electron-donating group, can significantly influence the electronic properties of the phenyl ring, thereby modulating target binding and metabolic stability. This guide provides a comprehensive overview of the applications of this scaffold, drawing upon data from closely related and well-established phenylpiperazine-containing drugs to illustrate its therapeutic potential.
Core Applications in Medicinal Chemistry
The Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold is a cornerstone in the design of:
-
Kinase Inhibitors: A primary application of this scaffold is in the development of small molecule kinase inhibitors for the treatment of cancer.[3][4] The phenylpiperazine moiety often serves as a key structural element that can occupy the ATP-binding site of various kinases.
-
GPCR Modulators: Phenylpiperazine derivatives are also prominent as ligands for G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, leading to their use in treating psychiatric and neurological disorders.
-
Antimicrobial Agents: The inherent properties of the piperazine ring have also been exploited in the development of novel antibacterial and antifungal agents.[1][5]
Mechanism of Action: A Focus on Kinase Inhibition
A significant number of kinase inhibitors utilize the phenylpiperazine scaffold. A prime example is Imatinib , a revolutionary drug for chronic myeloid leukemia (CML), which targets the Bcr-Abl tyrosine kinase.[4] While not containing a dimethylamino group, the structural principles of Imatinib's interaction with its target provide a valuable framework for understanding the potential of the Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold.
The general mechanism involves the phenylpiperazine core acting as a scaffold to position other functional groups correctly within the kinase's ATP binding pocket. The dimethylamino group on the phenyl ring can potentially form hydrogen bonds or engage in favorable electronic interactions with amino acid residues in the kinase domain, enhancing binding affinity and selectivity.
Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase
Below is a conceptual signaling pathway illustrating how a hypothetical inhibitor based on the Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold might disrupt a cancer-driving signaling cascade.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Data Presentation: Comparative Analysis of Phenylpiperazine-Based Kinase Inhibitors
The following table summarizes the activity of several notable kinase inhibitors that share the broader phenylpiperazine scaffold. This data highlights the therapeutic potential and selectivity that can be achieved through modifications of this core structure.
| Compound | Primary Target(s) | IC₅₀ (nM) | Therapeutic Area |
| Imatinib | Bcr-Abl, c-KIT, PDGFRA | 250-1000 | Oncology (CML, GIST)[4] |
| Dasatinib | Src, Bcr-Abl | <1 | Oncology (CML)[4] |
| Avapritinib | KIT, PDGFRA | 0.24 (KIT D816V) | Oncology (GIST, Mastocytosis)[6] |
| Infigratinib | FGFR1-3 | 1.1-1.5 | Oncology (Cholangiocarcinoma)[6] |
Experimental Protocols
Protocol 1: Synthesis of a Dimethyl-(4-piperazin-2-yl-phenyl)-amine Derivative
This protocol outlines a general synthetic route for a derivative of the target scaffold, adaptable for creating a library of analogs for structure-activity relationship (SAR) studies. The synthesis involves a key Buchwald-Hartwig amination reaction.
Workflow Diagram: Synthesis
Caption: General synthetic workflow for a phenylpiperazine derivative.
Step-by-Step Methodology:
-
Synthesis of 1-(4-nitrophenyl)piperazine:
-
To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and piperazine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 100 °C for 12-18 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield 1-(4-nitrophenyl)piperazine.
-
-
Synthesis of 4-(piperazin-1-yl)aniline:
-
Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(piperazin-1-yl)aniline.
-
-
Synthesis of N,N-dimethyl-4-(piperazin-1-yl)aniline:
-
To a solution of 4-(piperazin-1-yl)aniline (1.0 eq) in methanol, add formaldehyde (2.5 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Purify the crude product by column chromatography.
-
-
Final Coupling Step:
-
Couple the synthesized N,N-dimethyl-4-(piperazin-1-yl)aniline with a desired aryl halide or triflate using the Buchwald-Hartwig amination conditions described in Step 1 to obtain the final target molecule.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a specific protein kinase.
Workflow Diagram: Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of the recombinant kinase, the corresponding peptide substrate, and ATP in the kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the test compound stock solution in kinase buffer to create a range of concentrations.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). This involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold is a highly valuable pharmacophore in modern medicinal chemistry. While direct literature on this exact molecule is sparse, the extensive research on closely related phenylpiperazine derivatives provides a strong foundation for its potential applications, particularly in the development of kinase inhibitors for oncology and GPCR modulators for neuroscience. The synthetic and screening protocols provided here offer a starting point for researchers to explore the therapeutic potential of novel compounds based on this promising scaffold. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development.
References
-
F. P. Gu, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1033. [Link]
-
S. Aslam, et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 1-20. [Link]
-
L. J. Lombardo, et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
National Center for Biotechnology Information. (n.d.). Imatinib. In PubChem. Retrieved from [Link]
-
B. Bang-Andersen, et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]
-
M. A. Baseer, et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 114-121. [Link]
-
MOLBASE. (n.d.). N,N-dimethyl-4-[2-(4-phenyl-piperazin-1-yl)-propyl]-aniline. Retrieved from [Link]
-
A. K. Sharma, et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Retrieved from [Link]
-
S. G. Kauthale, et al. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics, 10(1), 143-148. [Link]
-
A. Rafiq, et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. [Link]
-
H. Liu, et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(4), 861-870. [Link]
-
T. T. T. Tran, et al. (2006). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry Letters, 16(10), 2753-2758. [Link]
-
PubChem. (n.d.). 2-[4-[(3,5-dimethyl-4-methylsulfanyl-phenyl)methyl]piperazin-1-yl]-n-ethyl-pyridin-3-amine. Retrieved from [Link]
-
S. Levent, et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 37-44. [Link]
-
O. M. El-Farghaly, et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]
-
S. Tuccinardi, et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(21), 7380. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
S. Kumar, et al. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. ResearchGate. [Link]
-
PubChem. (n.d.). Dimethylphenylpiperazinium. Retrieved from [Link]
-
ChemSrc. (n.d.). 1,4-bis-(2,4-dimethyl-phenyl)-piperazine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Dimethyl-(4-piperazin-1-yl-phenyl)-amine via Derivatization
Abstract
This guide provides detailed protocols for the chemical derivatization of Dimethyl-(4-piperazin-1-yl-phenyl)-amine, a molecule featuring both tertiary aromatic and secondary aliphatic amine functional groups, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of such compounds is often hindered by the high polarity and reactivity of the secondary amine, leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. To overcome these challenges, this document details two effective derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic Anhydride (TFAA). We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale for method selection, enabling researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of this analyte.
Introduction: The Challenge of Analyzing Polar Amines
Dimethyl-(4-piperazin-1-yl-phenyl)-amine is a compound of interest in pharmaceutical and chemical research. Its structure, characterized by a dimethylaniline core linked to a piperazine ring, presents a significant analytical challenge for gas chromatography.
-
Analyte Structure and Problematic Functional Group:
The molecule contains a secondary amine (-NH) within the piperazine ring. This functional group is highly polar and possesses an active hydrogen atom. When subjected to direct GC analysis, this active site can engage in undesirable interactions:
-
Adsorption: The active hydrogen can form hydrogen bonds with silanol groups present on glass surfaces of the injector liner and the stationary phase of the column, leading to peak tailing and reduced signal intensity.[1]
-
Low Volatility: The polarity of the N-H bond reduces the molecule's volatility, requiring higher elution temperatures which can risk thermal decomposition.[2]
-
Poor Peak Shape: These interactions result in broad, asymmetric (tailing) peaks, which severely compromise chromatographic resolution and quantitative accuracy.[2]
-
The process of derivatization is a critical pre-analytical step designed to mitigate these issues. By chemically modifying the analyte, we replace the problematic active hydrogen with a nonpolar, protective group.[3] This transformation achieves several key objectives:
-
Increases Volatility: The resulting derivative is less polar and more readily transitions into the gas phase.[2]
-
Improves Thermal Stability: The protective group shields the amine, preventing degradation at high temperatures in the GC inlet and column.
-
Enhances Chromatographic Performance: Derivatization minimizes adsorptive interactions, yielding sharp, symmetrical peaks ideal for accurate quantification.[2]
This note presents two gold-standard derivatization techniques—silylation and acylation—to prepare Dimethyl-(4-piperazin-1-yl-phenyl)-amine for successful GC-MS analysis.
Protocol I: Silylation with BSTFA + 1% TMCS
Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reactivity is further enhanced by a catalyst like Trimethylchlorosilane (TMCS).[5][6]
Causality & Mechanism: The lone pair of electrons on the nitrogen of the secondary amine attacks the silicon atom of BSTFA. The TMCS catalyst accelerates the reaction by making the silicon atom more electrophilic and acting as a proton scavenger. The byproducts of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.[7]
Materials and Reagents
-
Analyte: Dimethyl-(4-piperazin-1-yl-phenyl)-amine standard or extracted sample.
-
Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade).
-
Equipment:
-
2 mL autosampler vials with PTFE-lined caps.
-
Micropipettes.
-
Heating block or oven set to 70 °C.
-
Vortex mixer.
-
Silanized glassware is highly recommended to prevent analyte loss.[1]
-
Step-by-Step Silylation Protocol
-
Sample Preparation: Prepare a solution of the analyte in the chosen anhydrous solvent (e.g., 1 mg/mL in acetonitrile). If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding. Moisture is detrimental to silylation reagents.[3]
-
Aliquot Transfer: Transfer 100 µL of the analyte solution into a clean, dry 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial immediately. Vortex mix for 30 seconds. Place the vial in a heating block or oven at 70 °C for 45 minutes .[2][5]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. An injection volume of 1 µL is typical.
Silylation Workflow Diagram
Caption: Silylation protocol workflow.
Protocol II: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is another highly effective derivatization method that involves introducing an acyl group—in this case, a trifluoroacetyl group—onto the target functional group. Trifluoroacetic Anhydride (TFAA) is a potent acylating agent that reacts readily with primary and secondary amines to form stable, volatile derivatives.[1][8]
Causality & Mechanism: The reaction proceeds via nucleophilic acyl substitution. The secondary amine nitrogen attacks one of the carbonyl carbons of the TFAA molecule. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate ion as a leaving group. The resulting trifluoroacetyl derivative is significantly less polar and more volatile than the parent amine. This method is frequently applied to piperazine-containing designer drugs for GC-MS analysis.[9][10]
Materials and Reagents
-
Analyte: Dimethyl-(4-piperazin-1-yl-phenyl)-amine standard or extracted sample.
-
Derivatization Reagent: Trifluoroacetic Anhydride (TFAA).
-
Solvent: Ethyl Acetate or Dichloromethane (GC grade).
-
Equipment:
-
2 mL autosampler vials with PTFE-lined caps.
-
Micropipettes.
-
Heating block or oven set to 70 °C.
-
Vortex mixer.
-
Nitrogen evaporation system.
-
Step-by-Step Acylation Protocol
-
Sample Preparation: Ensure the sample containing the analyte is completely dry. Transfer the dried residue to a 2 mL autosampler vial.
-
Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of TFAA to the vial.[9]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 70 °C for 30 minutes .[10]
-
Evaporation: After heating, cool the vial to room temperature. Uncap the vial and evaporate the contents to dryness under a gentle stream of nitrogen. This step is crucial to remove excess TFAA and the trifluoroacetic acid byproduct, which can be corrosive to the GC column.[9]
-
Reconstitution: Reconstitute the dried derivative in 100 µL of Ethyl Acetate.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL.
Acylation Workflow Diagram
Caption: Acylation protocol workflow.
Method Comparison and Strategic Selection
Choosing the appropriate derivatization strategy depends on the specific analytical requirements, sample matrix, and available instrumentation. Both silylation and acylation are excellent choices, but they possess distinct advantages and disadvantages.
| Parameter | Silylation (BSTFA + 1% TMCS) | Acylation (TFAA) |
| Principle | Replaces active H with a Trimethylsilyl (TMS) group | Replaces active H with a Trifluoroacetyl (TFA) group |
| Reaction Speed | Moderate to Fast (typically 30-60 min) | Very Fast (typically 15-30 min)[8] |
| Byproducts | Volatile and generally non-interfering[7] | Acidic (Trifluoroacetic acid), requires removal[8] |
| Workup Step | None required; direct injection is possible | Evaporation step is mandatory |
| Derivative Stability | Moderately stable; susceptible to hydrolysis | Highly stable; less moisture sensitive[9] |
| Moisture Sensitivity | Very high; requires anhydrous conditions[3] | Moderate; less sensitive than silylation |
| Mass Shift (Δm/z) | +72 amu per TMS group | +96 amu per TFA group |
| Ideal For | Rapid screening, clean matrices, automated workflows | Complex matrices, methods requiring high stability |
Expert Insights for Method Selection:
-
For high-throughput screening and clean samples, the silylation protocol with BSTFA is often preferred due to its "mix-and-inject" simplicity, which avoids a time-consuming evaporation step.
-
For complex biological or environmental matrices, the acylation protocol with TFAA is superior. The resulting TFA derivatives are more stable, and the mandatory evaporation step helps to concentrate the analyte and remove matrix components, leading to a cleaner injection.
-
If long-term stability of derivatized samples is required, acylation is the method of choice. TFA-derivatives can often be stored for several days with minimal degradation, whereas TMS-derivatives are prone to hydrolysis and should ideally be analyzed within 24 hours.[9][10]
GC-MS Parameters and Final Considerations
Successful analysis depends not only on proper derivatization but also on appropriate instrumental conditions.
-
GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard choice.
-
Inlet: Use a split/splitless injector, typically operated in splitless mode for trace analysis. An inlet temperature of 250-280 °C is suitable. Always use a fresh, deactivated liner.
-
Oven Program: A starting point for the oven temperature program could be:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-550) for initial method development and peak identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Conclusion
The direct GC-MS analysis of Dimethyl-(4-piperazin-1-yl-phenyl)-amine is analytically unsound due to the polar secondary amine within its structure. Chemical derivatization is an essential step to ensure high-quality, reproducible data. Both silylation with BSTFA and acylation with TFAA are highly effective methods for this purpose. Silylation offers a faster, single-step protocol ideal for clean samples, while acylation provides more stable derivatives and a cleaner final extract, making it suitable for complex matrices. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently select and implement the optimal strategy to achieve their analytical goals.
References
-
Al-Obaidi, A. M. J., & Al-Tameme, E. A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International, 227(1-3), 63-70. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Weiß, T., Heide, J., Dvorak, M. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4529–4540. [Link]
-
Saima, et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
-
American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1316, Dimethylphenylpiperazinium. [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]
-
Schmidt, T., Haas, R., Löw, E., & Steinbach, K. (1998). Derivatization of aromatic amines with bromine for improved gas chromatographic determination. Fresenius' Journal of Analytical Chemistry, 360(7-8), 810-813. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical Analysis, 2(4), 304-308. [Link]
-
Dinis-Oliveira, R. J., et al. (2010). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Chromatographic Science, 48(8), 654-661. [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CHEMBL3093780. [Link]
-
Dinis-Oliveira, R. J., et al. (2010). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
-
Chem-Impex. (n.d.). N,N'-Dimethylpiperazine. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scholars.direct [scholars.direct]
- 10. scholars.direct [scholars.direct]
Application Note: A Strategic Guide to the Synthesis of Dimethyl-(4-piperazin-2-yl-phenyl)-amine Analogs for Structure-Activity Relationship (SAR) Studies
Abstract
The phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3] This guide provides a detailed strategic framework and validated protocols for the synthesis of a specific and challenging subclass: C2-arylated piperazines, exemplified by "Dimethyl-(4-piperazin-2-yl-phenyl)-amine." We move beyond standard N-arylation techniques to address the direct C-H functionalization of the piperazine ring, a contemporary and powerful method for accessing novel chemical space. This document details the rationale behind synthetic choices, provides step-by-step protocols for synthesizing a core scaffold and its subsequent analogs, and outlines a systematic approach for building a compound library tailored for Structure-Activity Relationship (SAR) studies. These protocols are designed for researchers, chemists, and drug development professionals aiming to explore this valuable pharmacophore.
Introduction: The Phenylpiperazine Scaffold and the Imperative for SAR
The piperazine ring's unique physicochemical properties—a six-membered heterocycle with two nitrogen atoms—confer a combination of structural rigidity, basicity, and hydrogen bonding capacity that makes it a "privileged scaffold" in drug design.[1][4] Its presence in drugs targeting a wide array of biological targets underscores its versatility. While traditional synthetic efforts have focused on modifying the piperazine nitrogens (N1 and N4), recent advances have opened the door to direct functionalization of the carbon backbone, offering new vectors for molecular exploration.
The synthesis of C2-arylated piperazines, such as the target of this guide, presents a distinct synthetic challenge compared to the more common N-aryl piperazines. Overcoming this challenge allows for the creation of analogs with unique three-dimensional profiles. The primary goal of synthesizing such analogs is to conduct Structure-Activity Relationship (SAR) studies. SAR is the methodical process of correlating specific changes in a molecule's chemical structure with their impact on its biological activity.[4][5] A well-designed SAR campaign is the most direct path to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.[6]
This guide will focus on a state-of-the-art photoredox-catalyzed C-H arylation methodology to construct the core scaffold, a technique that offers a direct and efficient route to this challenging C-C bond formation.[7]
Strategic Planning for SAR Library Synthesis
A successful SAR study hinges on a logical and systematic approach to analog design. For the "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" scaffold, we can identify three primary vectors for modification. A systematic exploration of these vectors will provide a clear understanding of the pharmacophore.
Key Modification Points:
-
R¹ (Piperazine N4-Position): This is the most synthetically accessible position for diversification. Modifications here can probe interactions with solvent-exposed regions of a binding pocket and significantly modulate properties like solubility and cell permeability.
-
R² (Aromatic Amino Group): Altering the dimethylamino group allows for the exploration of electronic effects and hydrogen bonding potential at this end of the molecule.
-
R³ (Aromatic Ring Substitution): Introducing substituents onto the phenyl ring can influence electronic properties, modulate binding interactions through steric and electronic effects, and block potential sites of metabolism.
The following diagram outlines the strategic approach to building the analog library from the core scaffold.
Caption: SAR strategy for analog development.
Synthesis of the Core Scaffold
The synthesis of Dimethyl-(4-piperazin-2-yl-phenyl)-amine is a multi-step process that culminates in a key C-H arylation reaction. This approach leverages commercially available starting materials and established protection/deprotection strategies.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of 4-Bromo-N,N-dimethylaniline
Principle and Mechanistic Insight: This protocol describes the reductive amination of 4-bromoaniline. Paraformaldehyde serves as the source of formaldehyde, which forms an iminium ion intermediate with the aniline. Sodium cyanoborohydride, a mild reducing agent, then reduces the iminium ion to the desired tertiary amine.[8] Acetic acid acts as a catalyst for iminium ion formation.
Materials:
-
4-bromoaniline (1.0 equiv)
-
Paraformaldehyde (3.0 equiv)
-
Sodium cyanoborohydride (NaBCNH₃) (3.0 equiv)
-
Glacial Acetic Acid (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromoaniline and THF.
-
Add paraformaldehyde and sodium cyanoborohydride to the suspension.
-
Cool the mixture in an ice bath and add glacial acetic acid dropwise.
-
Remove the ice bath and heat the reaction mixture to 50 °C. Stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by partitioning between saturated aqueous NaHCO₃ and diethyl ether.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-Bromo-N,N-dimethylaniline.
Protocol 2: Synthesis of 1-Boc-piperazine
Principle and Mechanistic Insight: This protocol protects one of the two secondary amines of piperazine with a tert-butyloxycarbonyl (Boc) group.[9][10] The reaction is typically run with an excess of piperazine, which acts as both the reactant and the base, to favor mono-protection over di-protection. The Boc group is stable to many reaction conditions but is easily removed under acidic conditions.[11]
Materials:
-
Piperazine (3.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)[12]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the piperazine solution over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate. The excess piperazine will remain in the aqueous layer.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine, which is often used without further purification.
Protocol 3: Photoredox-Catalyzed C-H Arylation
Principle and Mechanistic Insight: This advanced protocol utilizes visible light photoredox catalysis to directly couple the C-H bond at the C2 position of the piperazine ring with the aryl bromide.[7] An iridium-based photocatalyst, upon excitation by blue light, becomes a potent oxidant. It oxidizes the N-Boc-piperazine to form a radical cation. A base then facilitates deprotonation at the C2 position to generate an α-amino radical. This nucleophilic radical adds to the aryl bromide, and subsequent steps regenerate the catalyst and form the C-C coupled product.[7]
Materials:
-
1-Boc-piperazine (1.5 equiv)
-
4-Bromo-N,N-dimethylaniline (1.0 equiv)
-
Iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-2 mol%)
-
Base (e.g., Na₂HPO₄ or Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Dimethylformamide, DMF)
-
Blue LED light source (450 nm)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine 1-Boc-piperazine, 4-Bromo-N,N-dimethylaniline, the iridium photocatalyst, and the base.
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed DMF via syringe.
-
Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain room temperature.
-
Stir the reaction for 24-48 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the protected intermediate, tert-butyl 2-(4-(dimethylamino)phenyl)piperazine-1-carboxylate.
Protocol 4: Boc Deprotection
Principle and Mechanistic Insight: The Boc group is readily cleaved under acidic conditions.[13][14] Protonation of the carbonyl oxygen of the Boc group leads to its fragmentation, releasing the stable tert-butyl cation and generating a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide.[11]
Materials:
-
Protected Intermediate from Protocol 3 (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH
Procedure:
-
Dissolve the protected intermediate in DCM.
-
Method A (TFA): Add TFA (10-20 equiv) and stir at room temperature for 1-3 hours.
-
Method B (HCl): Add 4M HCl in Dioxane (10-20 equiv) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid.
-
Re-dissolve the residue in DCM and carefully basify with saturated aqueous NaHCO₃ or 1M NaOH until the pH is >9.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final core scaffold, Dimethyl-(4-piperazin-2-yl-phenyl)-amine .
Synthesis of Analogs for SAR Studies
With the core scaffold in hand, diversification can begin. The following is a general protocol for modifying the N4-position.
Protocol 5: N4-Alkylation via Reductive Amination
Principle and Mechanistic Insight: This is a highly reliable method for installing alkyl groups at the N4 position. The secondary amine of the core scaffold reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB), a reagent particularly well-suited for this transformation.
Caption: General workflow for N4-analog synthesis.
Materials:
-
Core Scaffold (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve the core scaffold in DCE or DCM.
-
Add the desired aldehyde or ketone. If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir for 20-30 minutes, then add STAB in one portion.
-
Stir at room temperature for 4-16 hours, monitoring by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography or preparative HPLC to yield the desired N4-substituted analog.
Characterization and Data Presentation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural proof. 1H and 13C NMR spectra confirm the carbon-hydrogen framework, while 2D experiments (COSY, HSQC) can resolve complex structures.[15][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and is the primary tool for assessing its purity (typically >95% is required for biological assays).[18][19]
Table 1: Expected Analytical Data for Core Scaffold
| Analysis Type | Data |
| Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| LC-MS (ESI+) | Expected [M+H]⁺: 206.16 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (d, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~4.0-4.2 (m, 1H, Pip-H2), ~2.9-3.2 (m, 4H, Pip-H), 2.95 (s, 6H, N(CH₃)₂), ~2.5-2.8 (m, 2H, Pip-H), ~1.8 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~150.0, ~130.0, ~128.5, ~112.5, ~60.0, ~50.0, ~45.5, ~40.5. |
Table 2: Example Template for SAR Data Collection
| Cmpd ID | R¹ (N4-Substituent) | Yield (%) | Purity (%) | Target Activity IC₅₀ (nM) |
| CORE-01 | -H | 65 | >98 | Data |
| ANLG-01 | -CH₃ | 78 | >99 | Data |
| ANLG-02 | -CH₂Ph | 72 | >98 | Data |
| ANLG-03 | -C(O)CH₃ | 85 | >99 | Data |
| ... | ... | ... | ... | ... |
Conclusion
This application note provides a comprehensive and technically grounded guide for the synthesis of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" and its analogs. By employing an advanced photoredox C-H functionalization strategy, researchers can access novel chemical matter that is inaccessible through traditional synthetic routes. The provided protocols are robust and include critical insights into the underlying chemical principles. By following the proposed systematic approach to analog synthesis and adhering to rigorous standards of analytical characterization, research teams can efficiently generate high-quality data to drive their SAR campaigns and accelerate the drug discovery process.
References
- Vertex AI Search. (n.d.). Synthesis and Evaluation of Deprotected N-BOC Piperazine Derived Mono-Mannich Bases.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. ACS Publications.
- (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Google.
- ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
- (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds.
- ChemicalBook. (n.d.). 4-Bromo-N,N-dimethylaniline synthesis.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97 57260-71-6.
- PubMed Central (PMC). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
- ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
- ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Chromatography Online.
- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
- (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Google.
- Chromatography Online. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- PubMed Central (PMC). (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
- NIH. (2024). Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies.
- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline.
- (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- PubMed Central (PMC). (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- NIH. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 13. jgtps.com [jgtps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. agilent.com [agilent.com]
- 19. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Improving the yield of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" synthesis
Technical Support Center: Yield Optimization for Aryl-Piperazine Synthesis
A Senior Application Scientist's Guide to the Synthesis of 1-(4-(Dimethylamino)phenyl)piperazine
A Note on Nomenclature: The target molecule for this guide is 1-(4-(dimethylamino)phenyl)piperazine. This structure is a common and valuable scaffold in medicinal chemistry and serves as an excellent model for addressing the fundamental challenges encountered during the N-arylation of piperazine, which is the focus of this document.
Introduction
Welcome to the technical support center for aryl-piperazine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of mono-N-arylated piperazines, such as 1-(4-(dimethylamino)phenyl)piperazine, is a cornerstone reaction in the development of pharmaceuticals. However, it is frequently plagued by issues of low yield and the formation of difficult-to-remove impurities. The primary challenge arises from the symmetrical nature of piperazine, which contains two reactive secondary amine nucleophiles, often leading to a mixture of mono- and di-arylated products.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize this synthesis, focusing on the modern and highly versatile Buchwald-Hartwig amination reaction.[1] We will explore the critical parameters that govern yield and selectivity, enabling you to develop a robust and scalable process.
Primary Synthetic Pathway: Buchwald-Hartwig Amination
The most direct and widely adopted method for constructing the C-N bond between an aryl group and piperazine is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers broad functional group tolerance and generally proceeds with high efficiency when properly optimized.
The general transformation is depicted below:
Caption: General scheme for Buchwald-Hartwig synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
Answer: Low yield in a Buchwald-Hartwig reaction is typically traced back to one of three areas: the integrity of the catalytic system, the reaction conditions, or the purity of the reagents.
-
The Catalytic System (Palladium, Ligand, Base): This is the heart of the reaction. The choice of ligand and base is critical and interdependent.
-
Ligand: Modern, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to older ligands (e.g., BINAP) for this transformation. They promote the crucial reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine. Sodium tert-butoxide (NaOtBu) is highly effective but can be sensitive to certain functional groups. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder alternatives but may require higher temperatures or longer reaction times.[2]
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts.
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Reactions must be performed under a rigorously inert atmosphere (argon or nitrogen). This requires using anhydrous, deoxygenated solvents and proper Schlenk line or glovebox techniques. Catalyst death is a primary cause of stalled or incomplete reactions.
-
Temperature: These reactions typically require heating, often in the range of 80-110 °C. Insufficient temperature can lead to slow or incomplete conversion.
-
-
Reagent Purity: The quality of your starting materials matters. The aryl halide should be pure, and the solvent must be anhydrous. Water can interfere with the base and hydrolyze the phosphine ligands.
| Parameter | Recommendation A (High Activity) | Recommendation B (Milder Conditions) | Causality & Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Both form the active Pd(0) catalyst in situ. Pd₂(dba)₃ is already in the Pd(0) state. |
| Ligand | XPhos or SPhos (2-4 mol%) | Xantphos (2-4 mol%) | Bulky biaryl phosphines accelerate reductive elimination, the product-forming step.[1] |
| Base | NaOtBu (1.5-2.0 equiv) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Stronger bases like NaOtBu often lead to faster reactions at lower temperatures. |
| Solvent | Toluene or Dioxane (Anhydrous) | Toluene or Dioxane (Anhydrous) | Aprotic, non-coordinating solvents are preferred. Must be deoxygenated. |
| Temperature | 80-100 °C | 100-110 °C | Milder bases require more thermal energy to drive the reaction to completion. |
Q2: I'm getting a significant amount of the 1,4-di-arylated byproduct. How can I improve selectivity for the desired mono-arylated product?
Answer: This is the most common selectivity challenge in this synthesis. The formation of 1,4-bis(4-(dimethylamino)phenyl)piperazine occurs because the initial product, 1-(4-(dimethylamino)phenyl)piperazine, still has a reactive N-H bond and can compete with the piperazine starting material for the aryl halide.[3] There are two effective strategies to combat this.
Strategy 1: Use a Large Excess of Piperazine (Kinetic Control) By using a large excess of piperazine (5 to 10 equivalents), you statistically favor the reaction of the aryl halide with the more abundant starting material over the mono-arylated product.
-
Pros: Simple, one-step reaction.
-
Cons: Inefficient in terms of atom economy. Requires an efficient method to remove the excess piperazine during workup, which can be challenging due to its high boiling point and water solubility.
Strategy 2: Use a Protecting Group (Thermodynamic Control - Recommended) This is the most robust and scientifically rigorous method. By using mono-N-Boc-piperazine, you physically block one of the nitrogen atoms.[4] The reaction proceeds cleanly to give the mono-arylated, N-Boc protected intermediate. A simple subsequent deprotection step with an acid (like HCl or TFA) yields the pure desired product.
-
Pros: Excellent selectivity, high purity of the final product, easier purification.
-
Cons: Adds a deprotection step to the synthesis.
Caption: Control of selectivity: Unprotected vs. Protected Piperazine.
Q3: What is the best work-up and purification strategy?
Answer: A proper work-up is crucial for isolating your product cleanly.
-
Quench and Filter: After cooling the reaction to room temperature, dilute it with a solvent like ethyl acetate or toluene. Quench cautiously with water or saturated ammonium chloride. The palladium catalyst and inorganic salts can often be removed by filtration through a pad of Celite®.
-
Acid-Base Extraction: This is a powerful technique for separating your basic amine product from neutral organic impurities (like unreacted aryl halide or the dba ligand).
-
Transfer the organic filtrate to a separatory funnel.
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated ammonium salt.
-
Discard the organic layer containing neutral impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH or solid K₂CO₃) until pH > 12.
-
Extract the now free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Final Purification:
-
Column Chromatography: Effective for removing closely related impurities. A typical eluent system is dichloromethane/methanol with a small amount of triethylamine (e.g., 95:4:1) to prevent the basic product from streaking on the silica gel.
-
Crystallization/Salt Formation: For high-purity material, the free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with an acid (e.g., HCl in ether or aqueous HBr) to precipitate the corresponding salt, which is often highly crystalline and pure.[3]
-
Recommended Experimental Protocol
This protocol utilizes the N-Boc-piperazine strategy for maximum yield and purity. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
Part A: Buchwald-Hartwig Amination with N-Boc-Piperazine
-
Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv). Seal the flask and purge with argon for 10 minutes.
-
Reagents: Add N-Boc-piperazine (1.2 equiv) followed by 4-bromo-N,N-dimethylaniline (1.0 equiv).
-
Solvent: Add anhydrous, deoxygenated toluene via cannula or syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the flask to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude material can be purified by column chromatography (Hexane/Ethyl Acetate gradient) or carried directly to the next step.
Part B: Boc Deprotection
-
Setup: Dissolve the crude product from Part A in a suitable solvent such as methanol or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of acid. A 4M solution of HCl in 1,4-dioxane (5-10 equiv) is highly effective.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS). The product hydrochloride salt will often precipitate from the solution.
-
Isolation: The solid product can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed in vacuo, and the resulting solid can be purified as described in the Q3 work-up section.
References
-
Kumar, A., et al. (2011). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]
-
Diness, F., et al. (2017). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. European Patent Office, EP 3414231 B1. Available at: [Link]
- Dixit, V. M., et al. (1976). A General and Convenient Synthesis of N-Aryl Piperazines. Indian Journal of Chemistry, 14B, 874-878.
-
Ziyaei Halimehjani, A., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(64), 37265-37293. Available at: [Link]
- Bang, K. S., et al. (2013). Process for the preparation of 1-[2-(2,4-dimethyl-phenylsulfanyl)-fenyl]-piperazine. Google Patents, BR112014016322B1.
-
Horváth, D., et al. (2020). Development and Scale-Up of a Continuous Flow Synthesis of Vortioxetine. Organic Process Research & Development. (Referenced in ResearchGate article). Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Lundbeck A/S. (2010). Purification process for 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. WO 2010/094285 A1. (Referenced in BR112014016322B1).
-
Dennis, J. M., et al. (2019). Mechanism-Based Optimization of the Palladium-Catalyzed Amination of Aryl Triflates. ACS Catalysis, 9, 3822–3830. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Available at: [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl-(4-piperazinyl-phenyl)-amine & Related N-Arylpiperazines
A Guide to Overcoming Solubility and Stability Challenges
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-arylpiperazine compounds, specifically focusing on structures similar to "Dimethyl-(4-piperazinyl-phenyl)-amine". As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.
The compound class , characterized by a dimethylaniline core linked to a piperazine ring, presents a common yet challenging profile of poor aqueous solubility and potential oxidative instability. This guide offers a structured approach to understanding and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of Dimethyl-(4-piperazinyl-phenyl)-amine and its analogs.
FAQs: Solubility
Q1: Why is my compound poorly soluble in aqueous buffers like PBS?
A: The limited aqueous solubility is a direct consequence of the compound's molecular structure. The phenyl ring and the two methyl groups on the aniline nitrogen create a significant lipophilic (water-repelling) character. While the piperazine ring contains nitrogen atoms that can be protonated, the overall molecule remains largely non-polar in its free base form, leading to poor dissolution in polar solvents like water or phosphate-buffered saline (PBS). For instance, many N-arylpiperazine derivatives exhibit aqueous solubilities of less than 1 mg/mL.[1][2]
Q2: How does pH affect the solubility of this compound?
A: The pH of the solution is the most critical factor governing the aqueous solubility of this compound class. The piperazine ring contains two secondary or tertiary amine nitrogens, which are basic and can accept protons (H⁺) to form positively charged, water-soluble salts. The pKa values of the piperazine nitrogens are typically in the range of 5-10.[3] At a pH below the lower pKa value, both nitrogens will be protonated, significantly increasing polarity and, therefore, aqueous solubility. Conversely, at a pH above the higher pKa, the compound will be in its neutral, poorly soluble free base form.
Q3: What are the best organic solvents for making a stock solution?
A: For creating concentrated stock solutions, polar aprotic organic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices, often achieving solubilities well above 10 mg/mL.[1][2] For applications where these solvents are incompatible, ethanol can be a viable alternative, though it may offer slightly lower solubility.[1] When preparing for aqueous experiments, it is crucial to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer to avoid precipitation.[1][2]
FAQs: Stability
Q4: My solution of the compound changes color over time. What is happening?
A: The observed color change, often to a yellow or brownish hue, is a classic indicator of oxidative degradation. The tertiary dimethylaniline moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[4][5] This process can lead to the formation of colored byproducts and a loss of compound integrity.
Q5: Is this compound sensitive to light or temperature?
A: Yes, compounds containing aromatic amine structures are often susceptible to both photodegradation and thermal degradation.[6] Light, particularly in the UV spectrum, can provide the energy to initiate oxidative reactions.[5] While the piperazine ring itself is relatively stable, high temperatures can accelerate degradation pathways, especially in solution.[6][7] For long-term storage, both the solid compound and its solutions should be protected from light and stored at recommended temperatures.[8]
Q6: How should I store the solid compound and its stock solutions to ensure long-term stability?
A: Proper storage is essential to maintain the compound's purity and activity.
-
Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a desiccator to keep it dry. Refrigeration at 2-8°C or freezing at -20°C is recommended.[8]
-
Stock Solutions: For maximum stability, prepare stock solutions in high-purity, anhydrous DMSO or DMF. Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C, protected from light. Aqueous solutions should not be stored for more than a day.[1][2]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols to diagnose and solve common experimental hurdles.
Troubleshooting Solubility Issues
Low solubility can lead to inaccurate results and wasted material. The following workflow and protocols offer systematic approaches to enhance compound dissolution.
Caption: Troubleshooting workflow for poor aqueous solubility.
Protocol 1: Solubility Enhancement via pH Modification (Salt Formation)
This method, based on the Henderson-Hasselbalch equation, leverages the basicity of the piperazine nitrogens to form a soluble salt at acidic pH.
Objective: To dissolve the compound in an aqueous medium by converting the free base to its hydrochloride salt.
Materials:
-
Dimethyl-(4-piperazinyl-phenyl)-amine (or analog)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
pH meter or pH strips
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Initial Suspension: Add a portion of the total required volume of deionized water to the solid compound. It will likely form a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise. Monitor the pH and the visual clarity of the solution. As the pH drops below ~6, the compound should begin to dissolve as its salt form is created. Continue adding acid until the solution is completely clear.
-
Final Volume: Once fully dissolved, add the remaining deionized water to reach the final desired concentration.
-
pH Readjustment (Optional & Critical): If your experiment requires a specific pH near neutral, you can now slowly add 1 M NaOH dropwise to raise the pH. Caution: The compound may precipitate if the pH is raised above its pKa. The goal is to find the highest possible pH at which the compound remains in solution for the duration of your experiment. This is known as determining the kinetic solubility.
-
Validation: Always confirm the final concentration and stability of your prepared solution, especially after pH readjustment.
Protocol 2: Solubility Enhancement via Co-solvency
This protocol is suitable for experiments where pH cannot be significantly altered. It relies on a water-miscible organic solvent to disrupt the crystal lattice energy and solvate the lipophilic parts of the molecule.
Objective: To prepare an aqueous solution using a minimal amount of an organic co-solvent.
Materials:
-
Dimethyl-(4-piperazinyl-phenyl)-amine (or analog)
-
DMSO (or DMF, Ethanol)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution (Optional): If necessary, perform intermediate dilutions in DMSO to make subsequent steps more accurate.
-
Final Dilution: Add the small volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously. Never add the aqueous buffer to the DMSO stock , as this can cause immediate precipitation.
-
Final Co-solvent Concentration: The final concentration of the organic co-solvent should be kept as low as possible, ideally below 1% (v/v), to minimize its potential effects on the biological system.
-
Control: Remember to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
| Solubility Enhancement Technique | Mechanism | Typical Fold-Increase in Solubility | Reference |
| pH Adjustment (Salt Formation) | Protonation of basic nitrogens increases polarity. | > 10-fold | [9] |
| Co-solvency (e.g., DMSO, Ethanol) | Reduces solvent polarity and solvates lipophilic regions. | Variable, depends on co-solvent % | [10] |
| Use of Cyclodextrins | Encapsulation of the lipophilic moiety in the cyclodextrin cavity. | ~2-fold or higher | [9] |
Table 1: Comparison of common solubility enhancement techniques for piperazine-containing compounds.
Troubleshooting Stability Issues
Identifying and preventing compound degradation is crucial for reproducible and reliable data.
Potential Degradation Pathway: Oxidation of Dimethylaniline
The electron-donating dimethylamino group makes the aromatic ring susceptible to oxidation. A common degradation pathway is N-dealkylation or formation of an N-oxide.
Caption: Simplified potential oxidative degradation pathways.
Protocol 3: Forced Degradation Study (Stress Testing)
This protocol helps identify the key factors that cause your compound to degrade, allowing you to develop appropriate handling and storage procedures. It is a simplified version of the stress testing required by regulatory bodies like the ICH.[11][12]
Objective: To rapidly assess the stability of the compound under various stress conditions.
Materials:
-
Compound stock solution (e.g., in acetonitrile or methanol)
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
3% Hydrogen peroxide (H₂O₂) (for oxidation)
-
Analytical method to quantify the parent compound (e.g., HPLC-UV)
Procedure:
-
Prepare Samples: In separate vials, mix your compound stock solution with:
-
Acid: 1 M HCl
-
Base: 1 M NaOH
-
Oxidant: 3% H₂O₂
-
Heat: Solvent only
-
Control: Solvent only
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidant vials at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours.
-
Incubate the "Heat" vial at a high temperature (e.g., 70-80°C).
-
Keep the "Control" vial at room temperature, protected from light.
-
-
Photostability: Expose a separate sample (both solid and in solution) to a controlled light source (as per ICH Q1B guidelines) or simply to ambient lab light for a set period.
-
Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize the acid/base samples if necessary, and analyze by HPLC.
-
Evaluation: Compare the peak area of the parent compound in the stressed samples to the control. Significant loss of the parent peak indicates degradation under that specific condition.
| Parameter | Solid Compound | Stock Solution (in DMSO/DMF) | Aqueous Solution |
| Temperature | 2-8°C or -20°C | -20°C or -80°C | 2-8°C (Use immediately) |
| Atmosphere | Tightly sealed, inert gas (Ar, N₂) preferred | Tightly sealed, inert gas preferred | N/A (Prepare fresh) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light |
| Moisture | Store with desiccant | Use anhydrous solvents | N/A |
| Shelf-life | ≥ 4 years (if properly stored)[1][2] | Months to >1 year (minimize freeze-thaw) | < 24 hours[1][2] |
Table 2: Recommended Storage and Handling Conditions.
By understanding the inherent physicochemical properties of the Dimethyl-(4-piperazinyl-phenyl)-amine class and applying these systematic troubleshooting protocols, researchers can ensure the integrity of their experiments and generate accurate, reproducible data.
References
-
PubChem. (n.d.). Dimethylphenylpiperazinium. National Center for Biotechnology Information. Retrieved from [Link]
-
Acree, Jr., W. E., & Chickos, J. S. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1101-1129. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
- Closmann, F., et al. (2014). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 63, 434-441.
-
European Medicines Agency. (2022). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Einbu, A., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 10(22), 7351-7364. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
SKC Inc. (n.d.). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]
-
Mendeley. (n.d.). Piperazine degradation in pilot plants. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
MDPI. (2024). Solvent Selection for Efficient CO2 Capture. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
MOLBASE. (n.d.). N,N-dimethyl-4-[2-(4-phenyl-piperazin-1-yl)-propyl]-aniline. Retrieved from [Link]
-
Assyro AI. (n.d.). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Food And Drugs Authority. (n.d.). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubility Publication. Retrieved from [Link]
-
YouTube. (2020, July 1). Solubility Rules. Retrieved from [Link]
-
Jordan Food & Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethyl-2-[2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-[9][13]thiazolo[5,4-b]pyridin-3-one. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Dimethylphenylpiperazinium | C12H19N2+ | CID 1316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Synthesis
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. The piperazine moiety is a cornerstone in medicinal chemistry, found in numerous marketed drugs, making robust and reproducible synthetic routes essential.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Low Yield and Incomplete Conversion
Low product yield is one of the most frequently encountered issues. The root cause often depends on the specific synthetic route employed.
FAQ 1: My Buchwald-Hartwig amination for N-aryl piperazine synthesis is giving low yields. What are the likely causes and how can I fix it?
Low yields in palladium-catalyzed C-N cross-coupling reactions are common and can usually be traced back to issues with the catalyst, ligand, base, or reaction conditions.[2] A systematic approach to optimization is key.
Causality and Troubleshooting Steps:
-
Catalyst Inactivation or Insufficient Activity: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. Incomplete reduction of the Pd(II) precatalyst or oxidative addition of the aryl halide to a deactivated Pd species can stall the catalytic cycle.
-
Solution: Employ modern palladacycle precatalysts (e.g., G3- or G4-Pd precatalysts), which are designed to generate the active LPd(0) catalyst cleanly and efficiently. If using a standard Pd(II) source like Pd(OAc)₂, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the aryl halide and piperazine.[3]
-
-
Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. The electronic and steric properties of the ligand must be matched to the substrates.
-
Solution: For electron-rich aryl halides, use electron-rich and sterically hindered phosphine ligands. For secondary amines like piperazine, ligands such as RuPhos or BrettPhos are often effective.[3] For less reactive aryl chlorides, bulkier, more electron-rich ligands are generally required to promote the oxidative addition step.[4]
-
-
Inappropriate Base Selection: The base's role is to deprotonate the piperazine, but an unsuitable base can lead to side reactions, starting material decomposition, or poor solubility.[2]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3] However, if your substrates are base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require higher reaction temperatures to be effective.[3]
-
-
Reaction Temperature and Solvent: The reaction temperature must be high enough to overcome the activation energy of the catalytic cycle but not so high as to cause decomposition. The solvent affects the solubility of all components and the stability of the catalytic species.
Optimization Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig aminations.
FAQ 2: My reductive amination reaction is sluggish and produces multiple byproducts. How can I improve it?
Reductive amination involves the formation of an imine or iminium ion, followed by its reduction. Issues can arise at either stage.
Causality and Troubleshooting Steps:
-
Inefficient Imine/Iminium Formation: The initial condensation between the piperazine and the carbonyl compound is a reversible equilibrium. Removal of the water byproduct is crucial to drive the reaction forward.
-
Solution: If water is not being effectively removed, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for iminium ions, and tolerant of a wide range of functional groups.[5][6] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), you may see reduction of your aldehyde or ketone starting material. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6]
-
-
pH of the Reaction Medium: The rate of imine formation is pH-dependent. The medium must be acidic enough to catalyze the carbonyl dehydration but not so acidic that it fully protonates the piperazine, rendering it non-nucleophilic.
-
Solution: The addition of a small amount of acetic acid is often beneficial, especially when using STAB, as it can catalyze imine formation.[5]
-
General Protocol for Reductive Amination of N-Boc-Piperazine
-
To a solution of N-Boc-piperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.2 M), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Section 2: Controlling Selectivity - Mono- vs. Di-substitution
A major challenge in piperazine chemistry is achieving selective mono-substitution, as the second nitrogen atom often has similar or even enhanced reactivity after the first substitution.[8]
FAQ 3: How can I prevent the formation of 1,4-disubstituted piperazine byproducts?
Controlling stoichiometry and reactivity is key to favoring mono-substitution.
Strategies for Selective Mono-substitution:
-
Use of a Large Excess of Piperazine: By using a significant excess of piperazine (5-10 equivalents), the probability of the electrophile reacting with an already substituted piperazine is statistically reduced. While effective, this is not atom-economical and requires removal of the excess piperazine during workup.[8]
-
Use of a Mono-Protected Piperazine: This is the most common and reliable method.[9] One nitrogen is "masked" with a protecting group, leaving the other free to react. The protecting group is then removed in a subsequent step.
-
tert-Butoxycarbonyl (Boc) Group: This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal with acid (e.g., trifluoroacetic acid (TFA) in DCM).[10]
-
Orthogonal Protecting Groups: For the synthesis of unsymmetrical 1,4-disubstituted piperazines, orthogonal protecting groups that can be removed under different conditions are essential. For example, one nitrogen could be protected with a Boc group (acid-labile) and the other with a benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis).[11]
-
-
Protonation Strategy: A one-pot method involves using a protonated piperazine, such as piperazine monohydrochloride.[9] The proton effectively acts as a protecting group on one of the nitrogens, reducing its nucleophilicity and favoring mono-alkylation.[9][12]
Workflow for Unsymmetrical Piperazine Synthesis
Caption: Synthetic workflow for unsymmetrical piperazines using a protecting group strategy.
Section 3: Purification Challenges
Piperazine derivatives are often basic, which can lead to difficulties during purification, particularly with silica gel chromatography.
FAQ 4: My piperazine derivative is tailing badly on my silica gel column, and I'm getting poor separation and low recovery. What should I do?
The basic nitrogen atoms in piperazine derivatives interact strongly with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and sometimes irreversible adsorption.[13]
Troubleshooting Purification:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent. This additive competes with your compound for binding to the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. This is usually very effective at improving peak shape.[14]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/methanol eluent system, which is particularly useful for very basic compounds.
-
-
Stationary Phase Choice: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Deactivated Silica: Use commercially available amine-deactivated or basic silica gel.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
-
Reverse-Phase Chromatography: For less polar derivatives, reverse-phase (C18) flash chromatography can be a powerful alternative. The use of acidic mobile phase modifiers like TFA or formic acid can improve peak shape by protonating the piperazine nitrogens.
Data Summary for Purification Strategies
| Problem | Potential Cause | Recommended Solution | Key Parameters |
| Peak Tailing | Strong interaction of basic amine with acidic silica | Add a basic modifier to the eluent | 0.5-2% Triethylamine in Hex/EtOAc |
| Poor Recovery | Irreversible adsorption on silica | Use a less acidic stationary phase | Basic Alumina or Deactivated Silica |
| Poor Separation | Co-elution of product and basic impurities | Increase eluent polarity slowly; use a basic modifier | Start with low polarity and gradually increase |
| Compound Instability | Degradation on acidic silica | Use a deactivated stationary phase or switch to reverse-phase | Neutral or basic conditions |
Section 4: Analytical Methods for Reaction Monitoring
Properly monitoring your reaction is crucial for determining the endpoint and identifying the formation of byproducts.
-
Thin-Layer Chromatography (TLC): The workhorse for reaction monitoring. For piperazine derivatives, it is often necessary to add a small amount of TEA (e.g., 1%) to the developing solvent to prevent streaking on the plate. Visualizing the spots can be done with UV light if the compound is chromophoric, or by staining with potassium permanganate or ninhydrin for N-H containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It can confirm the mass of the desired product and detect the presence of starting materials and byproducts, giving a more accurate assessment of reaction conversion.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, taking an NMR of a crude reaction aliquot can be invaluable for diagnosing problems, such as identifying the structure of an unexpected byproduct.[16]
By understanding the chemical principles behind these common issues and applying a systematic, evidence-based approach to troubleshooting, you can significantly improve the efficiency, yield, and reproducibility of your piperazine derivative syntheses.
References
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds. Retrieved January 27, 2026, from [Link]
- Foley, D. P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 85-89. DOI:10.1039/C5RE00048C
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved January 27, 2026, from [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Rossi, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1045. Available from: [Link]
-
Thulluri, C. S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6489. Available from: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Available from: [Link]
- Method for the preparation of piperazine and its derivatives. (2003). Google Patents.
-
Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Available from: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 430-451. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved January 27, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 27, 2026, from [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved January 27, 2026, from [Link]
- Method for preparing piperazines. (1997). Google Patents.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved January 27, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved January 27, 2026, from [Link]
-
Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 27, 2026, from [Link]
-
Reductive amination of piperazine. (n.d.). Reddit. Retrieved January 27, 2026, from [Link]
-
Wiergowski, M., et al. (2018). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 23(10), 2483. Available from: [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12). MDPI. Retrieved January 27, 2026, from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved January 27, 2026, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. Retrieved January 27, 2026, from [Link]
-
Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved January 27, 2026, from [Link]
-
p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2025, December 13). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Purification [chem.rochester.edu]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Phenylamine Compounds
Welcome to the Technical Support Center dedicated to the synthesis and purification of phenylamine (aniline) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical assistance to navigate the complexities of phenylamine compound synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of phenylamine compounds.
Q1: My nitrobenzene reduction is incomplete. What are the likely causes?
A1: Incomplete reduction of nitrobenzene to aniline is a frequent issue. The primary culprits are often related to the reducing agent's activity or insufficient reaction time and temperature. If using metal/acid combinations like Sn/HCl or Fe/HCl, ensure the metal is finely powdered and activated to maximize its surface area. For catalytic hydrogenation, catalyst poisoning by sulfur or other impurities in the starting material or solvent can inhibit the reaction. Always use high-purity reagents and solvents. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating workup.
Q2: I'm observing a low yield in my Buchwald-Hartwig amination. What should I investigate first?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent. Ensure your palladium catalyst is active and the ligand is not degraded. The choice of base is critical and substrate-dependent; strong bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate may be necessary for substrates with base-sensitive functional groups.[1] The solvent must be anhydrous, as water can interfere with the catalytic cycle. Additionally, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Q3: How do I choose between distillation and column chromatography for purifying my aniline product?
A3: The choice between distillation and column chromatography depends on the physical properties of your product and the nature of the impurities.[1][2][3]
-
Distillation (simple, fractional, or vacuum) is ideal for liquid anilines when there is a significant boiling point difference (ideally >20 °C) between the product and impurities.[1] Vacuum distillation is particularly useful for high-boiling anilines or those that are thermally sensitive.[1]
-
Column chromatography is the preferred method for solid anilines or when the boiling points of the components are too close for effective separation by distillation.[4] It is also highly effective for removing non-volatile impurities.
Q4: What are the key safety precautions when working with phenylamine compounds?
A4: Phenylamine and its derivatives are toxic and can be absorbed through the skin.[5] Many are also suspected carcinogens.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and direct skin contact.[5] Consult the Safety Data Sheet (SDS) for each specific compound and reagent before starting any experiment.[5]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges encountered in common synthetic routes to phenylamine compounds.
Troubleshooting Guide 1: Reduction of Nitroaromatics
The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of anilines.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Reaction | - Inactive reducing agent (e.g., old tin/iron powder).- Insufficient acid.- Low reaction temperature.- Catalyst poisoning (catalytic hydrogenation). | - Use freshly opened or activated metal powder.- Ensure a stoichiometric excess of acid is used.- Gently heat the reaction mixture as needed.- Use purified starting materials and solvents for catalytic hydrogenation. |
| Formation of Side Products (e.g., azoxybenzene, azobenzene) | - Insufficient reducing agent.- Reaction conditions are too mild. | - These side products are intermediates in the reduction process.[3][4] Ensure a sufficient excess of the reducing agent is used to drive the reaction to the desired aniline product. Increasing the reaction temperature or time may also be necessary. |
| Difficult Workup (emulsions, persistent tin salts) | - Formation of tin hydroxides/oxides upon basification. | - After the reaction, add a strong base like NaOH to dissolve the tin salts as stannates.[6] If emulsions form during extraction, adding brine can help break them. Filtering the basified mixture through a pad of celite can also remove insoluble tin species. |
Logical Workflow for Troubleshooting Nitrobenzene Reduction
Caption: Troubleshooting workflow for nitroaromatic reduction.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion | - Inactive catalyst.- Inappropriate ligand or base.- Poor solvent quality (not anhydrous).- Reaction not under inert atmosphere. | - Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- Screen different ligands and bases; the optimal combination is substrate-dependent.[7] For example, bulky, electron-rich ligands are often effective.- Use freshly distilled, anhydrous solvents.- Thoroughly degas the solvent and maintain a positive pressure of an inert gas. |
| Formation of Hydrodehalogenation Byproduct | - β-hydride elimination from the amine or amido complex.[8] | - This side reaction can compete with reductive elimination.[8] Using a more sterically hindered ligand can sometimes suppress this pathway. Lowering the reaction temperature may also be beneficial. |
| Homocoupling of Aryl Halide | - Presence of oxygen.- Catalyst decomposition. | - Ensure rigorous exclusion of air from the reaction. If the reaction mixture turns black (indicating palladium black formation), it's a sign of catalyst decomposition. Using a more robust ligand or a pre-catalyst can improve catalyst stability. |
| Reaction Stalls at High Conversion | - Catalyst deactivation.- Product inhibition. | - Catalyst deactivation can occur over time. Adding a fresh portion of the catalyst may restart the reaction. In some cases, the product may coordinate to the palladium center and inhibit the catalytic cycle. |
Logical Workflow for Troubleshooting Buchwald-Hartwig Amination
Sources
- 1. quora.com [quora.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Dimethyl-(4-piperazin-1-yl-phenyl)-amine. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to empower researchers in overcoming common challenges encountered during this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and efficient production of this key pharmaceutical intermediate.
Introduction: The Synthetic Challenge
The synthesis of N-arylpiperazines, such as Dimethyl-(4-piperazin-1-yl-phenyl)-amine, is a cornerstone of many pharmaceutical development programs. These scaffolds are prevalent in a wide array of biologically active molecules. The most common and versatile method for constructing the crucial C-N bond in this class of compounds is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction offers a powerful tool for forging a connection between an aryl halide and a piperazine derivative.
However, despite its utility, the Buchwald-Hartwig amination is not without its challenges. The reaction's success is highly sensitive to a multitude of factors, including the choice of catalyst, ligand, base, and solvent. Furthermore, the electronic properties of the substrates, particularly an electron-rich aryl halide like a 4-halo-N,N-dimethylaniline, can predispose the reaction to the formation of specific byproducts, complicating purification and reducing overall yield.
This guide will deconstruct the synthesis into its critical components, offering a logical framework for identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Dimethyl-(4-piperazin-1-yl-phenyl)-amine?
A1: The most prevalent and efficient method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction typically involves the coupling of a 4-halo-N,N-dimethylaniline (e.g., 4-bromo-N,N-dimethylaniline) with a mono-protected piperazine, such as N-Boc-piperazine, followed by the deprotection of the protecting group. The use of a mono-protected piperazine is crucial to prevent the common side reaction of double arylation, which would lead to the formation of 1,4-bis(4-dimethylaminophenyl)piperazine.[3]
Q2: I am observing a significant amount of a byproduct with the same mass as my starting aryl halide but without the halogen. What is happening?
A2: This is a classic case of hydrodehalogenation , a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.[4][5] In this process, the aryl halide is reduced to the corresponding arene (N,N-dimethylaniline in this case) instead of coupling with the piperazine. This occurs when the palladium-hydride species, which can form from various sources in the reaction mixture, reductively eliminates to produce the arene.
Q3: My reaction is sluggish and gives low yields. What are the first parameters I should investigate?
A3: For a sluggish Buchwald-Hartwig reaction, the primary parameters to re-evaluate are the ligand, base, and temperature .
-
Ligand: The choice of phosphine ligand is critical. For electron-rich aryl halides, bulky and electron-rich ligands are often necessary to promote the desired reductive elimination step over side reactions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. A systematic screen of the reaction temperature is often necessary to find the optimal balance.
Q4: What are the primary impurities I should be looking for in my final product?
A4: Besides the hydrodehalogenation byproduct, other potential impurities include:
-
Di-arylated piperazine: If mono-protected piperazine is not used.
-
Unreacted starting materials: 4-halo-N,N-dimethylaniline and the piperazine derivative.
-
Palladium residues: Residual palladium from the catalyst is a critical impurity that must be removed, especially for pharmaceutical applications.
-
N-nitrosopiperazine: This is a potential genotoxic impurity that can form during the synthesis or upon storage.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Dimethyl-(4-piperazin-1-yl-phenyl)-amine.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-formed palladium catalyst. |
| 2. Inefficient Ligand | - For electron-rich aryl halides, use bulky, electron-rich phosphine ligands like XPhos or BrettPhos.[7] | |
| 3. Insufficiently Strong Base | - Ensure the base (e.g., NaOtBu) is fresh and has been handled under inert conditions. - Consider switching to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) if compatible with other functional groups. | |
| 4. Presence of Oxygen or Moisture | - Thoroughly degas the solvent and reaction mixture. - Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). | |
| Significant Hydrodehalogenation | 1. Suboptimal Ligand Choice | - Switch to a bulkier ligand to sterically disfavor the formation of the palladium-hydride species responsible for reduction.[4] |
| 2. High Reaction Temperature | - Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). | |
| 3. Presence of Water | - Use anhydrous solvents and reagents. | |
| 4. Bimetallic Catalyst System | - As an advanced strategy, consider a bimetallic palladium-copper (Pd-Cu) nanocatalyst system which has been shown to suppress hydrodehalogenation.[5] | |
| Formation of Di-arylated Piperazine | 1. Use of Unprotected Piperazine | - Always use a mono-protected piperazine, such as N-Boc-piperazine, to prevent the second nitrogen from reacting. |
| Difficult Purification | 1. Co-elution of Product and Impurities | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase if silica gel is not effective. |
| 2. Product is an Oil or Gummy Solid | - After column chromatography, attempt to crystallize the product from a suitable solvent system. This can often be achieved by dissolving the product in a minimal amount of a good solvent and slowly adding a poor solvent. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-N,N-dimethylaniline with N-Boc-piperazine
This protocol is adapted from established procedures for similar couplings.[8][9]
Materials:
-
4-Bromo-N,N-dimethylaniline
-
N-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-N,N-dimethylaniline (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection
Materials:
-
N-Boc-1-(4-dimethylaminophenyl)piperazine (from Protocol 1)
-
4M HCl in Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified N-Boc-1-(4-dimethylaminophenyl)piperazine in a minimal amount of dioxane.
-
Add 4M HCl in dioxane (excess, typically 5-10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, or until TLC or LC-MS indicates complete consumption of the starting material.
-
The product hydrochloride salt will often precipitate from the reaction mixture. If not, add diethyl ether to induce precipitation.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield Dimethyl-(4-piperazin-1-yl-phenyl)-amine dihydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to obtain the free base.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Dimethyl-(4-piperazin-1-yl-phenyl)-amine.
Data Presentation: Reaction Parameter Optimization
The following table provides a summary of typical reaction conditions and their impact on the outcome of the Buchwald-Hartwig amination of electron-rich aryl halides with piperazine derivatives, based on literature precedents.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) | Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) sources, respectively. PdCl₂(dppf) is a pre-formed catalyst. |
| Ligand | XPhos | RuPhos | tBuBrettPhos | Bulky, electron-rich ligands are essential. XPhos and RuPhos are generally effective for secondary amines. |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | NaOtBu is a strong, commonly used base. K₃PO₄ and Cs₂CO₃ are milder alternatives that may reduce side reactions but might require higher temperatures. |
| Solvent | Toluene | Dioxane | THF | Aprotic, non-coordinating solvents are preferred. Toluene and dioxane are common choices for higher temperature reactions. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures increase reaction rates but can also lead to more hydrodehalogenation. Optimization is key. |
Analytical Characterization
A robust analytical strategy is essential for ensuring the purity and quality of the synthesized Dimethyl-(4-piperazin-1-yl-phenyl)-amine.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column fractions. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of triethylamine to reduce tailing of the amine spots.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the mass of the product and any byproducts, which is crucial for troubleshooting. LC-MS/MS is particularly important for detecting trace-level genotoxic impurities like nitrosamines.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and any isolated impurities.
Purification Strategies
The purification of Dimethyl-(4-piperazin-1-yl-phenyl)-amine typically involves a two-step process:
-
Column Chromatography: The crude product from the Buchwald-Hartwig reaction is usually purified by silica gel column chromatography to remove the catalyst, ligand, and major byproducts. A gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective.
-
Crystallization: After chromatography, the product can be further purified by crystallization. This is particularly effective for removing minor impurities and obtaining a high-purity solid. The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the product in a hot solvent in which it is sparingly soluble and then allow it to cool slowly.
Conclusion
The synthesis of Dimethyl-(4-piperazin-1-yl-phenyl)-amine, while conceptually straightforward via the Buchwald-Hartwig amination, requires careful attention to detail to achieve high yields and purity. By understanding the potential pitfalls, such as hydrodehalogenation and di-arylation, and by systematically optimizing the reaction conditions, researchers can successfully navigate the challenges of this important transformation. This guide provides a comprehensive framework for troubleshooting and process optimization, grounded in the principles of modern organic synthesis.
References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link]
-
Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 776-792. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15816-15828. [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(45), 10829-10838. [Link]
-
European Patent Office. (2004). N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE. EP 1230231 B1. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10411-10466. [Link]
-
Hartwig, J. F., & Mann, G. (1997). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 119(44), 10559–10570. [Link]
-
Kim, H. J., & Lee, P. H. (2011). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 16(9), 7474-7491. [Link]
- Google Patents.
-
Balaraman, K., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Pawłowska, M., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods, 16(33), 4426-4433. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude "Dimethyl-(4-piperazin-2-yl-phenyl)-amine"
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine". The methodologies and recommendations herein are grounded in established principles of organic chemistry and process development, aiming to deliver practical and scientifically sound solutions to common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine", providing foundational knowledge for developing a robust purification strategy.
Q1: What are the likely impurities in a crude sample of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine"?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors, such as a substituted aniline or a piperazine derivative, are common.
-
Reaction By-products: Side reactions can lead to various impurities. For instance, in syntheses involving piperazine, N-alkylation can occur on both nitrogen atoms, leading to di-substituted by-products[1][2]. If the synthesis involves a coupling reaction, by-products from side reactions of the catalyst may also be present[3].
-
Reagents and Catalysts: Residual reagents, such as bases or coupling agents, and catalysts (e.g., palladium) used in the synthesis may contaminate the crude product[4].
-
Degradation Products: The target compound, being an amine, can be susceptible to oxidation, especially if exposed to air and heat over extended periods.
Q2: What are the primary purification techniques suitable for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine"?
A2: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common methods are:
-
Acid-Base Extraction: This is a highly effective method for separating basic compounds like amines from neutral or acidic impurities[5][6]. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.
-
Column Chromatography: Flash column chromatography using silica gel or alumina is a versatile technique for separating the target compound from closely related impurities based on polarity differences.
-
Crystallization/Recrystallization: This is an excellent method for obtaining highly pure material, especially at larger scales. The crude product is dissolved in a suitable solvent at an elevated temperature and allowed to cool, causing the pure compound to crystallize out. It is often beneficial to crystallize the amine as a salt (e.g., hydrochloride or acetate) to improve crystal formation and stability[1][7][8].
-
Distillation: While less common for complex aromatic amines, vacuum distillation can be effective if the compound is thermally stable and has a sufficiently low boiling point[9][10].
Q3: How can I effectively monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a purification process. A suitable solvent system should be developed to achieve good separation between the desired product and its impurities. Staining with ninhydrin can be useful for visualizing primary and secondary amines, although it will not stain the tertiary amine in the target molecule. A potassium permanganate stain or UV light (if the compound is UV active) are good alternatives. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method[11][12][13].
Q4: My compound is an oil at room temperature. How can I purify it by crystallization?
A4: If the free base is an oil, converting it to a salt is a common and effective strategy to induce crystallization. By reacting the amine with an acid such as hydrochloric acid (HCl) or acetic acid, you can form the corresponding ammonium salt, which is often a crystalline solid with a higher melting point and different solubility properties[7][14]. This can be achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or acetone) and adding a solution of the acid (e.g., HCl in ether or dioxane) to precipitate the salt[1][14].
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the purification of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine".
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Low Yield After Purification | 1. Product Loss During Extraction: The protonated amine salt may have some solubility in the organic phase, or the deprotonated free base may have some solubility in the aqueous phase. 2. Irreversible Adsorption on Silica Gel: Amines can strongly adhere to the acidic silica gel surface during column chromatography. 3. Incomplete Crystallization: The chosen solvent system may not be optimal, or the product may be too soluble at lower temperatures. | 1. Optimize Extraction pH & Perform Back-Extractions: Ensure the pH of the aqueous layer is sufficiently low (pH < 2) during the acidic wash to fully protonate the amine, and sufficiently high (pH > 10) during basification to fully deprotonate it. Perform multiple extractions with smaller volumes of solvent. A back-extraction of the aqueous layers with fresh organic solvent can help recover any dissolved product. 2. Deactivate Silica Gel or Use Alumina: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites and reduce streaking and irreversible adsorption. Alternatively, use basic or neutral alumina as the stationary phase. 3. Optimize Crystallization Conditions: Perform a systematic solvent screen to find a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold. Consider converting the amine to a salt to facilitate crystallization[7][8]. |
| Persistent Impurities After Column Chromatography | 1. Inappropriate Solvent System: The eluent may not have the correct polarity to resolve the product from the impurities. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Systematic TLC Analysis: Develop an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation. A gradient elution from a non-polar to a more polar solvent system can improve separation of complex mixtures[11]. 2. Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower. |
| Emulsion Formation During Acid-Base Extraction | 1. High Concentration of Surfactant-like Impurities. 2. Vigorous Shaking: Excessive agitation can lead to stable emulsions. 3. Similar Densities of Organic and Aqueous Layers. | 1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous phase, which often helps to break the emulsion. 2. Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously. 3. Filtration or Centrifugation: Filter the emulsified layer through a pad of Celite or glass wool. For smaller scales, centrifugation can be effective. |
| Product Degradation (Color Change) | 1. Air Oxidation: Aromatic amines can be sensitive to air oxidation, which is often catalyzed by light and trace metals, leading to colored impurities. 2. Instability on Acidic Silica Gel: Prolonged exposure to the acidic surface of silica gel can cause degradation. | 1. Work Under Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if the process involves heating. Use degassed solvents. 2. Minimize Contact Time with Silica: Run the column as quickly as possible without sacrificing separation. As mentioned before, deactivating the silica with triethylamine can also mitigate degradation. |
Part 3: Detailed Protocols & Visualizations
Protocol 1: Acid-Base Extraction
This protocol is designed to separate "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" from neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the wash 2-3 times to ensure complete extraction[5][15].
-
Combine Aqueous Layers: Combine the acidic aqueous layers. The neutral and acidic impurities will remain in the original organic layer, which can now be discarded (after checking by TLC to ensure no product remains).
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is greater than 10. This will deprotonate the amine salt and precipitate the free base.
-
Re-extraction: Extract the free base back into an organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Below is a workflow diagram for the acid-base extraction process.
Caption: Acid-Base Extraction Workflow.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.3 for the target compound. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate, or dichloromethane and methanol.
-
Slurry Preparation: Prepare the silica gel slurry in the chosen eluent.
-
Column Packing: Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Below is a diagram illustrating the logic of selecting a purification strategy.
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 10. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Workup [chem.rochester.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Piperazine Derivatives
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for piperazine derivative synthesis. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered when transitioning piperazine chemistries from the bench to production scale. The following sections are structured to help you quickly diagnose issues and implement robust, scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the planning and early execution phases of a scale-up campaign.
Q1: What is the most critical factor to control when scaling up piperazine N-alkylation or N-arylation reactions?
Answer: The single most critical factor is temperature control . Piperazine substitutions, particularly N-alkylations with reactive halides and N-arylations like the Buchwald-Hartwig amination, are often highly exothermic.[1] At the laboratory scale, a high surface-area-to-volume ratio allows for efficient heat dissipation into the surrounding environment. During scale-up, this ratio decreases dramatically, leading to a significant risk of thermal runaway.
Causality: Poor heat management can lead to a cascade of negative outcomes:
-
Side Product Formation: Increased temperatures can activate alternative reaction pathways, such as elimination or undesired secondary substitutions, leading to complex impurity profiles.
-
Solvent Boiling: Localized hot spots can exceed the solvent's boiling point, causing dangerous pressure build-up in a sealed reactor.
-
Reagent Decomposition: Key reagents or the product itself may degrade at elevated temperatures, severely impacting yield and purity.
Best Practice: Implement a staged reagent addition protocol (semi-batch) rather than adding all reagents at once. Utilize reactor cooling jackets and monitor the internal temperature with calibrated probes. For highly energetic reactions, perform a Reaction Calorimetry (RC1) study to quantify the heat of reaction and determine the maximum safe addition rate.
Q2: My yield of the desired mono-substituted piperazine is low, and I'm seeing significant amounts of the di-substituted byproduct. How can I improve selectivity at scale?
Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable reactivity of both nitrogen atoms.[2] The most robust strategy for ensuring mono-selectivity at scale is to leverage the differential basicity of the two nitrogens by using a protonation strategy .[3]
Causality: By adding one equivalent of a suitable acid (e.g., HCl, acetic acid), you can form the piperazine monohydrochloride or monoacetate salt in situ.[3] The protonated nitrogen is rendered non-nucleophilic, effectively acting as a "protecting group" and directing the substitution to the free, unprotonated nitrogen.[3] This method is often superior to traditional protecting group chemistry (e.g., Boc, Cbz) at scale because it avoids additional synthesis and deprotection steps, reducing cost and process mass intensity.
Protocol Insight:
-
Dissolve the piperazine starting material in a suitable solvent (e.g., methanol, acetic acid).[3]
-
Add one molar equivalent of the acid and stir to ensure complete formation of the mono-salt.
-
Proceed with the addition of your electrophile (e.g., alkyl halide, aryl halide/catalyst system). This one-pot-one-step procedure significantly suppresses the competitive reaction leading to di-substituted derivatives.[3]
Q3: Which analytical techniques are essential for in-process control (IPC) during a piperazine synthesis scale-up?
Answer: Effective in-process controls are vital for a successful and reproducible scale-up. The primary techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress. A validated HPLC method should be able to resolve the starting materials, intermediates, the desired product, and key byproducts. It is used to determine reaction completion, ensuring you don't proceed to a difficult work-up prematurely. For piperazine itself, which lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to allow for low-level detection via HPLC-UV.[4]
-
Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC is invaluable for rapid, qualitative checks at the reactor side. It provides a quick snapshot of the reaction's progress.
-
Gas Chromatography (GC): Useful if the piperazine derivatives are sufficiently volatile and thermally stable. It is particularly effective for monitoring residual solvents in the final product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential during process development to identify unknown impurities.[3] Knowing the mass of a byproduct is the first step in determining its structure and origin.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, stage-specific guidance for resolving complex issues encountered during the scale-up process.
Troubleshooting Guide 1: Reaction & Kinetics
Problem: The reaction is stalling or incomplete, even after extended reaction time.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Poor Mass Transfer / Mixing | At scale, inadequate agitation can lead to concentration gradients. The reagents are not encountering each other effectively. Solution: Increase the agitation speed. If using a multi-phase system (e.g., a solid base in a liquid), ensure the impeller design is appropriate for solid suspension (e.g., pitched-blade turbine). |
| Catalyst Deactivation (for cross-couplings) | In reactions like Buchwald-Hartwig amination, the palladium catalyst can be poisoned by impurities (e.g., water, residual starting materials) or form inactive species at high concentrations. Solution: Ensure all reagents and solvents are scrupulously dry. Consider using a more robust catalyst system with specialized ligands designed for high activity and longevity. Perform a "spike" experiment: add a small amount of fresh catalyst to a sample of the stalled reaction. If it restarts, catalyst deactivation is the likely culprit. |
| Inhibitory Byproduct Formation | The reaction may generate a byproduct that inhibits the catalytic cycle or sequesters a key reagent. For example, the formation of hydrochloride salts can neutralize the base needed for the reaction to proceed. Solution: Use LC-MS to identify the accumulating byproducts. If an acidic byproduct is neutralizing the base, consider using a stronger or less soluble base (e.g., switching from K₂CO₃ to Cs₂CO₃) or adding the base in portions throughout the reaction. |
| Phase-Transfer Catalyst (PTC) Issues | In biphasic reactions, the PTC may be degrading or partitioning incorrectly at scale. Solution: Confirm the thermal stability of your PTC at the reaction temperature. Adjust the solvent system to optimize the partitioning of the PTC between the aqueous and organic phases.[1] |
Problem: An unexpected and significant exotherm occurs during reagent addition.
This is a critical safety issue. The workflow below outlines the decision-making process for immediate mitigation and future prevention.
Caption: Emergency response workflow for a thermal event.
Troubleshooting Guide 2: Work-up & Purification
Problem: Product isolation is difficult; it forms an oil or remains in the aqueous layer during extraction.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Product is a Salt | Piperazine derivatives are basic and will readily form salts with acidic components in the reaction mixture (e.g., HCl from a deprotection, or byproduct acids). These salts are often highly water-soluble. Solution: Carefully basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 to ensure the piperazine derivative is in its free-base form, which will be more soluble in organic extraction solvents. Monitor the pH of the aqueous layer throughout the extraction. |
| Emulsion Formation | The presence of both organic and aqueous phases with vigorous mixing, especially with byproduct salts acting as surfactants, can lead to stable emulsions that are difficult to break. Solution: 1. Add a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Allow the mixture to stand without agitation for an extended period. 3. If persistent, filter the entire emulsion through a pad of Celite®. |
| Incorrect Solvent Choice | The chosen extraction solvent may not have the optimal polarity to efficiently extract the product. Solution: Screen alternative extraction solvents. Dichloromethane (DCM) and Chloroform are often effective for moderately polar amines, while Ethyl Acetate or Methyl tert-Butyl Ether (MTBE) are common alternatives. A solvent swap via distillation may be necessary post-extraction. |
Problem: The final product purity is low due to persistent, hard-to-remove impurities.
Answer: Effective purification at scale often relies on crystallization rather than chromatography.[5][6] The key is to find a robust crystallization procedure that selectively isolates the desired product, leaving impurities behind in the mother liquor.
Strategy: Salt Formation for Purification Many piperazine derivatives that are oils or low-melting solids as a free base will form highly crystalline, stable salts.[6] This is a powerful purification technique.
Experimental Protocol: Purification via Citrate Salt Crystallization This protocol is adapted from methods used for purifying piperazine itself and can be applied to many derivatives.[7]
-
Dissolution: Dissolve the crude piperazine derivative free base in a minimal amount of a suitable solvent (e.g., acetone, isopropanol).[6]
-
Filtration: Filter the solution while warm to remove any insoluble particulate matter.
-
Salt Formation: Prepare a solution of one equivalent of citric acid in the same solvent. Slowly add the citric acid solution to the stirred solution of the piperazine derivative.
-
Crystallization: The piperazine citrate salt will often begin to precipitate immediately. Control the cooling rate of the mixture to influence crystal size and purity. A slower cool-down generally yields larger, purer crystals.
-
Isolation: After holding at a low temperature (e.g., 0-5 °C) to maximize yield, collect the crystalline product by filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing impurities. Dry the product under vacuum.[7]
-
Liberation of Free Base (if required): The purified salt can be dissolved in water, basified (e.g., with NaOH), and the pure free-base product can be extracted into an organic solvent.
The workflow for selecting a purification strategy is outlined below.
Caption: Decision tree for purification strategy selection.
Part 3: Safety at Scale
Q: What are the primary safety hazards associated with handling piperazine and its derivatives at an industrial scale?
Answer: Beyond the general hazards of handling chemical reagents, piperazine and its derivatives present specific risks that must be managed carefully at scale.
| Hazard Category | Description and Mitigation |
| Corrosivity | Piperazine is a strong base and can cause severe skin burns and eye damage.[8] Mitigation: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Ensure safety showers and eyewash stations are readily accessible.[9] |
| Respiratory Sensitization | Piperazine is a known respiratory sensitizer. Repeated inhalation of dust or aerosols can lead to allergic reactions, asthma-like symptoms, or other breathing difficulties.[8] Mitigation: Handle solid piperazine in a well-ventilated area or a contained system (e.g., glovebox). Use appropriate respiratory protection (e.g., a dust mask with a P3 filter) when handling powders.[10] |
| Thermal Hazards | As discussed, reactions are often exothermic. Mitigation: Employ robust process control, temperature monitoring, and semi-batch addition protocols. Conduct calorimetric studies to understand the thermal profile of the reaction before scaling up. |
| Solvent Hazards | The choice of solvent introduces its own set of risks (flammability, toxicity). Mitigation: Use engineering controls like fume hoods and ensure the reactor is properly grounded to prevent static discharge when using flammable solvents. Refer to the Safety Data Sheet (SDS) for each solvent and reagent used. |
References
-
Štefek, M. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. Available at: [Link]
-
Fallacara, A. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Available at: [Link]
-
Kuduk, S. D. & Macor, J. E. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 437-452. Available at: [Link]
- Godfrey, N. R. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
-
Sergeev, D. et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 217-234. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Jain, D. et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 944-951. Available at: [Link]
- Hillyer, J. M. & Wilson, J. F. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
-
Chen, M. (2013). Piperazine citrate preparation process. CN102875533A. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Available at: [Link]
-
Sharma, R. et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202300213. Available at: [Link]
-
New Jersey Department of Health and Senior Services. (2010). Right to Know Hazardous Substance Fact Sheet: Piperazine. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: Piperazine. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2020). Piperazine: Human health tier II assessment. Available at: [Link]
-
Britton, J. et al. (2022). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 7(12), 2685-2692. Available at: [Link]
Sources
- 1. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Piperazine citrate preparation process (2013) | Min Chen [scispace.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. nj.gov [nj.gov]
- 10. sds.edqm.eu [sds.edqm.eu]
Technical Support Center: Method Refinement for Quantifying "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" in Biological Matrices
Welcome to the technical support center for the bioanalysis of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantitative analysis of this compound in biological matrices such as plasma and urine. The information herein is synthesized from established analytical principles and data from structurally related N-phenylpiperazine and N,N-dimethylaniline compounds to provide robust starting points for your method development and validation.
Introduction to "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" Analysis
"Dimethyl-(4-piperazin-2-yl-phenyl)-amine" belongs to the N-arylpiperazine class of compounds, which are prevalent in many pharmaceutically active molecules[1][2]. Accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. The primary analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[3].
This guide will walk you through common challenges and frequently asked questions related to sample preparation, chromatography, and mass spectrometry for this specific analyte.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of a bioanalytical method for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine".
Q1: What are the recommended initial LC-MS/MS parameters for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine"?
A1: While specific parameters must be optimized in your laboratory, here are robust starting points based on the analysis of structurally similar N-phenylpiperazine compounds. The compound is expected to ionize well in positive electrospray ionization (ESI+) mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Predicted Precursor Ion ([M+H]⁺): The exact mass of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" (C₁₂H₁₉N₃) is 205.1579. Therefore, the protonated molecule [M+H]⁺ will have an m/z of approximately 206.16.
-
Product Ions for Multiple Reaction Monitoring (MRM): Common fragmentation patterns for N-phenylpiperazines involve cleavage of the piperazine ring[4]. Likely product ions for MRM would result from the loss of fragments from the piperazine ring or the dimethylamino group. A product ion scan on your instrument will be necessary to determine the most abundant and stable fragments.
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte (e.g., with deuterium or ¹³C) is the ideal internal standard. If a SIL-IS is unavailable, a close structural analog that does not occur as a metabolite should be chosen[5].
Q2: What are the primary metabolic pathways for N-arylpiperazine compounds like this one?
A2: The metabolism of N-arylpiperazines is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Key metabolic transformations to anticipate include:
-
N-dealkylation: Cleavage of the alkyl group from one of the piperazine nitrogens.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
Oxidation: Formation of N-oxides.
These metabolic pathways can lead to the formation of active metabolites, which may also require quantification[6][7].
Q3: How should I prepare my plasma and urine samples for analysis?
A3: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. The most common methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation[8].
-
Protein Precipitation: This is a quick and simple method, suitable for initial method development. Acetonitrile is a common precipitating agent. However, this method may not provide sufficient cleanup, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than protein precipitation. As "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" is a basic compound, adjusting the pH of the aqueous sample to a basic pH (e.g., pH 9-11) will ensure it is in its neutral form, facilitating extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for sample concentration. A mixed-mode cation exchange SPE sorbent is often effective for basic compounds.
Q4: What are the key considerations for the chromatographic separation of this compound?
A4: As a basic compound, "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" can exhibit poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols. To mitigate this:
-
Column Choice: Use a high-purity silica C18 column or consider a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity for aromatic compounds[9].
-
Mobile Phase pH: Maintain the mobile phase pH below the pKa of the analyte to ensure it is in its protonated form. A mobile phase containing a small amount of formic acid (e.g., 0.1%) is a good starting point.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice can influence selectivity and peak shape.
Q5: What are the best practices for storing biological samples containing "Dimethyl-(4-piperazin-2-yl-phenyl)-amine"?
A5: Phenylpiperazine derivatives can be susceptible to degradation, especially at room temperature. For long-term storage, samples should be kept frozen at -20°C or -80°C. Phenylpiperazines have been shown to be more prone to degradation than benzylpiperazines, and stability can be compromised after extended storage, even when frozen[10]. It is crucial to perform freeze-thaw and long-term stability studies as part of your method validation to ensure the integrity of your samples.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor or Tailing Peak Shape
-
Question: My chromatogram for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" shows a tailing peak. What is the cause and how can I fix it?
-
Answer:
-
Causality: Peak tailing for basic compounds like yours is often due to secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase of your HPLC column.
-
Solution Workflow:
-
Lower Mobile Phase pH: Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to your aqueous mobile phase. This will ensure the analyte is fully protonated and will also protonate the silanol groups, minimizing the unwanted interaction.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also help by preferentially interacting with the active silanol sites.
-
Column Selection: If the issue persists, consider using a column with end-capping or a different stationary phase chemistry that is more suitable for basic compounds.
-
Check for Column Contamination: A contaminated guard or analytical column can also lead to poor peak shape. Try flushing the column or replacing the guard column.
-
-
Problem 2: Low Analyte Recovery During Sample Preparation
-
Question: I am experiencing low and inconsistent recovery of my analyte after performing Liquid-Liquid Extraction (LLE). What could be wrong?
-
Answer:
-
Causality: Low recovery in LLE is typically due to incomplete extraction from the aqueous phase into the organic solvent. This can be influenced by pH, the choice of organic solvent, and the extraction procedure itself.
-
Solution Workflow:
-
Optimize pH: Ensure the pH of your biological sample is at least 2 units above the pKa of the piperazine nitrogens to maintain the analyte in its neutral, more extractable form.
-
Solvent Selection: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, MTBE, dichloromethane). A mixture of solvents can sometimes improve recovery.
-
Increase Mixing Efficiency: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 1-2 minutes).
-
Minimize Emulsions: If emulsions form, which can trap the analyte, try adding salt to the aqueous phase or centrifuging at a higher speed.
-
-
Problem 3: Significant Matrix Effects (Ion Suppression or Enhancement)
-
Question: My signal intensity for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" is highly variable between different samples, suggesting matrix effects. How can I mitigate this?
-
Answer:
-
Causality: Matrix effects are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization of the analyte in the mass spectrometer's ion source[9]. This can either suppress or enhance the signal.
-
Solution Workflow:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like SPE or LLE to remove more of the interfering components[8].
-
Optimize Chromatography: Adjust your chromatographic conditions to separate the analyte from the matrix components. A longer run time or a different gradient profile may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization[11].
-
-
Problem 4: Inconsistent or Noisy Mass Spectrometry Signal
-
Question: I am observing an unstable or noisy signal for my analyte in the mass spectrometer. What are the potential causes?
-
Answer:
-
Causality: A noisy MS signal can stem from several sources, including an unstable spray in the ion source, contamination of the mass spectrometer, or improper tuning parameters.
-
Solution Workflow:
-
Check Ion Source Parameters: Optimize the ion source settings, such as the nebulizer gas flow, drying gas temperature, and capillary voltage, to ensure a stable electrospray.
-
Clean the Ion Source: The ion source can become contaminated over time, leading to signal instability. Follow the manufacturer's instructions for cleaning the ion source components.
-
Optimize MRM Transitions: Ensure that you have selected the most intense and specific precursor and product ions for your MRM transitions. Re-optimize the collision energy for each transition.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI and does not contain non-volatile buffers or salts that can contaminate the MS system.
-
-
Visualizations and Data Tables
Experimental Workflows
Caption: Recommended sample preparation workflows for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine".
Caption: Overall analytical workflow for the quantification of the analyte.
Data Tables
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Key Considerations |
|---|---|---|
| LC Column | C18, <3 µm, ~2.1 x 50-100 mm | High-purity silica recommended to reduce peak tailing. Consider phenyl or cyano phases for alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Acetonitrile often provides sharper peaks. |
| Flow Rate | 0.3 - 0.5 mL/min | Dependent on column dimensions. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Positive | Piperazine nitrogens are readily protonated. |
| Precursor Ion | m/z ~206.2 | [M+H]⁺ for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine". |
| Product Ions | To be determined empirically | Expect fragments from the piperazine ring and dimethylamino group. |
| Internal Standard | Stable Isotope Labeled Analyte | Ideal for correcting matrix effects and extraction variability. |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
|---|---|---|---|
| Protein Precipitation | Fast, simple, inexpensive | High matrix effects, low concentration factor | High-throughput screening, initial method development |
| Liquid-Liquid Extraction (LLE) | Good cleanup, moderate cost | Can be labor-intensive, emulsion formation | Assays requiring moderate sensitivity and cleanliness |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high concentration factor | Higher cost, requires method development | Assays requiring high sensitivity and minimal matrix effects |
Table 3: Analyte Stability and Storage Recommendations
| Condition | Recommendation | Justification |
|---|---|---|
| Short-term (Autosampler) | 4 °C for up to 24 hours | Minimize degradation during analytical runs. |
| Long-term (Biological Matrix) | ≤ -20 °C (preferably -80 °C) | Phenylpiperazines can degrade over time, even when frozen. Lower temperatures improve stability[10]. |
| Freeze-Thaw Cycles | Minimize (≤ 3 cycles) | Repeated freezing and thawing can lead to analyte degradation. |
References
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]
-
Głowienke, M., & Wietecha-Posłuszny, R. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1699. Available from: [Link]
-
Lin, H., Tian, Y., Zhang, Z., Wu, L., & Chen, Y. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B, 878(24), 2243-2248. Available from: [Link]
-
Welz, C., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Available from: [Link]
-
Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 6(3), 269-283. Available from: [Link]
-
Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). Available from: [Link]
-
Valbuena, G. A., et al. (2023). A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. Molecules, 28(15), 5731. Available from: [Link]
-
Płotka-Wysylk, A., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415, 2305–2315. Available from: [Link]
-
Chen, Y., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Microchimica Acta, 187(9), 509. Available from: [Link]
-
da Silva, A. C. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. Available from: [Link]
-
American Laboratory. (2016). Urinary Drug Testing: Small Changes for Big Improvements in Sensitivity. American Laboratory. Available from: [Link]
-
Karaca, S. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Research in Pharmacy, 26(5), 1508-1514. Available from: [Link]
-
Catalano, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6790. Available from: [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry, 42(4), 544-555. Available from: [Link]
-
Lam, G. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University Theses & Dissertations. Available from: [Link]
-
Wozniakiewicz, M., et al. (2011). Optimization of LC method for the determination of testosterone and epitestosterone in urine samples in view of biomedical studies and anti-doping research studies. Journal of pharmaceutical and biomedical analysis, 54(5), 1150-1154. Available from: [Link]
-
Li, W., et al. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Journal of separation science, 32(20), 3568-3573. Available from: [Link]
-
Wang, L., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Bioorganic & medicinal chemistry letters, 26(1), 224-228. Available from: [Link]
-
Wang, T., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6544. Available from: [Link]
-
Reitz, A. B., et al. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of medicinal chemistry, 38(21), 4211-4222. Available from: [Link]
-
Scott, E. R., & Krol, J. (2015). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of chromatography. A, 1424, 137-143. Available from: [Link]
-
Cardona, F., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of pharmaceutical and biomedical analysis, 96, 314-320. Available from: [Link]
-
Godlewska, K., et al. (2020). Optimization of Data Acquisition and Sample Preparation Methods for LC-MS Urine Metabolomic Analysis. Molecules, 25(18), 4296. Available from: [Link]
-
Gorziza, R., et al. (2019). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Journal of Analytical & Pharmaceutical Research, 8(4). Available from: [Link]
-
Cardona, F., et al. (2014). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. Talanta, 129, 589-596. Available from: [Link]
-
Scott, L., et al. (2014). Five-day stability of thawed plasma: solvent/detergent-treated plasma comparable with fresh-frozen plasma and plasma frozen within 24 hours. Transfusion, 54(4), 1119-1127. Available from: [Link]
-
Wang, S., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1572, 1-9. Available from: [Link]
-
Taylor & Francis. (2019). Piperazines – Knowledge and References. Taylor & Francis. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid [mdpi.com]
- 10. DSpace [open.bu.edu]
- 11. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comparative Guide to "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" and Established Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comparative analysis of the hypothetical compound "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" against a panel of well-established inhibitors of the Abelson (Abl) tyrosine kinase. Given the prevalence of the piperazine scaffold in kinase inhibitors, we postulate that this novel molecule may exhibit inhibitory activity against Abl kinase, a critical target in chronic myeloid leukemia (CML).
While no public experimental data for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" is currently available, this document serves as a framework for its potential evaluation. We will delve into the established landscape of Abl kinase inhibitors, presenting their performance data and the experimental methodologies required to characterize a new chemical entity in this class.
The Rationale: Why Abl Kinase?
The Abl tyrosine kinase, and its constitutively active fusion protein Bcr-Abl, is the pathogenic driver of CML.[1][2] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of Bcr-Abl has revolutionized the treatment of this disease.[1][3] The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties like solubility and cell permeability.[4] Structurally, "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" shares features with known Abl inhibitors, making it a compelling candidate for investigation.
A Comparative Overview of Established Abl Kinase Inhibitors
To provide a benchmark for the potential performance of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine," we will compare it to five FDA-approved Bcr-Abl inhibitors: Imatinib, Dasatinib, Nilotinib, Bosutinib, and Ponatinib.
| Inhibitor | Target(s) | Type | IC50 (Abl Kinase) | Cellular IC50 (Bcr-Abl+) |
| Dimethyl-(4-piperazin-2-yl-phenyl)-amine | (Hypothesized: Abl) | (Unknown) | Not Available | Not Available |
| Imatinib | Abl, c-Kit, PDGFR | ATP-competitive | ~600 nM[5] | ~500-750 nM |
| Dasatinib | Abl, Src family | ATP-competitive | <1 nM[6] | 0.75-1 nM |
| Nilotinib | Abl, c-Kit, PDGFR | ATP-competitive | 20-60 nM[7] | ~30x more potent than Imatinib[8] |
| Bosutinib | Abl, Src | ATP-competitive | 1.4 nM[1] | Low nanomolar range[9] |
| Ponatinib | Pan-Bcr-Abl inhibitor | ATP-competitive | 0.37 nM (native Abl), 2.0 nM (T315I mutant)[10][11] | 0.5 nM (native Bcr-Abl)[10] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.
The Bcr-Abl Signaling Pathway: The Target in Context
The Bcr-Abl oncoprotein drives CML through the constitutive activation of several downstream signaling pathways that regulate cell proliferation, survival, and adhesion.[12][13] A successful inhibitor must effectively block the catalytic activity of Bcr-Abl, thereby attenuating these aberrant signals.
Caption: The Bcr-Abl signaling cascade and the hypothesized point of intervention for "Dimethyl-(4-piperazin-2-yl-phenyl)-amine".
Experimental Protocols for Characterization
To ascertain the inhibitory potential of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine," a series of biochemical and cell-based assays are required. Here, we provide detailed, self-validating protocols for these essential experiments.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Abl kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro Abl kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute purified recombinant Abl kinase to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate (e.g., a biotinylated peptide containing the Abl recognition sequence).
-
Prepare a serial dilution of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" in DMSO.
-
Prepare a solution of ATP at a concentration close to its Km for Abl.
-
-
Assay Procedure:
-
In a 96-well plate, add the Abl kinase, the peptide substrate, and the test compound dilutions.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes fluorescence resonance energy transfer between a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate that binds the biotinylated peptide.
-
Filter-binding assay: The reaction mixture is passed through a filter that captures the phosphorylated peptide, and the amount of radioactivity (if using ³²P-ATP) or a specific label is quantified.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Bcr-Abl Inhibition Assay
This assay assesses the ability of the compound to inhibit Bcr-Abl activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.[14][15]
Workflow Diagram:
Caption: Workflow for a cell-based Bcr-Abl inhibition assay.
Detailed Protocol:
-
Cell Culture:
-
Culture a Bcr-Abl-positive cell line, such as K562, in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with a serial dilution of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known Bcr-Abl substrate, such as CrkL (p-CrkL).
-
Subsequently, probe the membrane with an antibody for total CrkL as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CrkL signal to the total CrkL signal.
-
Plot the normalized p-CrkL levels against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Future Directions
The structural features of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" suggest its potential as an Abl kinase inhibitor. The established Abl inhibitors discussed herein provide a clear benchmark for the potency and cellular efficacy that a novel compound in this class should aim to achieve. The provided experimental protocols offer a robust framework for the comprehensive evaluation of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine." Should this hypothetical compound demonstrate promising activity in these initial assays, further characterization, including kinase selectivity profiling, in vivo efficacy studies in CML models, and pharmacokinetic and toxicological assessments, would be warranted.
References
-
Bosutinib (SKI-606) is an orally available, once-daily, dual Src and Abl kinase inhibitor... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D. (2025, January 2). Retrieved January 28, 2026, from [Link]
-
Imatinib can act as an allosteric activator of Abl kinase - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
-
Relationship between IC50 and koff for two Bcr‐Abl inhibitors, imatinib... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
-
Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. | Blood | American Society of Hematology - ASH Publications. (2006, November 16). Retrieved January 28, 2026, from [Link]
-
IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood | American Society of Hematology - ASH Publications. (n.d.). Retrieved January 28, 2026, from [Link]
-
Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571 - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - Frontiers. (2021, March 3). Retrieved January 28, 2026, from [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC - NIH. (2022, January 17). Retrieved January 28, 2026, from [Link]
-
Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies - PubMed. (2006, January 1). Retrieved January 28, 2026, from [Link]
-
Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.). Retrieved January 28, 2026, from [Link]
-
Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC - NIH. (2013, November 13). Retrieved January 28, 2026, from [Link]
-
Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments | Journal of Proteome Research. (n.d.). Retrieved January 28, 2026, from [Link]
-
Average sequence coverage and IC 50 values for kinase targets of bosutinib | Download Table - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved January 28, 2026, from [Link]
-
Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. (n.d.). Retrieved January 28, 2026, from [Link]
-
Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance | Blood - ASH Publications. (n.d.). Retrieved January 28, 2026, from [Link]
-
Discovery of Potent and Selective Next-Generation Pan-BCR-ABL Inhibitors for the Treatment of CML and Ph+ ALL - ASH Publications. (2023, November 2). Retrieved January 28, 2026, from [Link]
-
Molecular pathways: BCR-ABL - PubMed. (2012, February 15). Retrieved January 28, 2026, from [Link]
-
Annotation of FDA Label for nilotinib and ABL1, BCR - ClinPGx. (n.d.). Retrieved January 28, 2026, from [Link]
-
Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. Mean - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synergistic Activity of the Novel Src/Abl Inhibitor Bosutinib in Combination with Imatinib. (2007, November 16). Retrieved January 28, 2026, from [Link]
-
Prescribing Information | ICLUSIG® (ponatinib). (n.d.). Retrieved January 28, 2026, from [Link]
-
Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction - Encyclopedia.pub. (n.d.). Retrieved January 28, 2026, from [Link]
Sources
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. iclusig.com [iclusig.com]
- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
A Comparative In Vitro Pharmacological Profile of a Novel Piperazine Derivative, Dimethyl-(4-piperazin-2-yl-phenyl)-amine, at the Dopamine D2 Receptor
Abstract
This guide presents a comprehensive in vitro benchmarking study of the novel chemical entity, Dimethyl-(4-piperazin-2-yl-phenyl)-amine, hereafter referred to as Cmpd-X. The structural features of Cmpd-X, particularly the piperazine moiety, suggest potential activity at central nervous system (CNS) targets. Many piperazine derivatives are known to exhibit pharmacological activity, often involving the monoamine pathway.[1] This study was designed to characterize the pharmacological profile of Cmpd-X at the human dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR) critically involved in various neurological and psychiatric disorders.[2][3] The performance of Cmpd-X is benchmarked against two clinically established D2R agonists, Bromocriptine and Ropinirole.[2] Through a series of standardized in vitro assays, we have determined the binding affinity, functional potency, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cmpd-X, providing a robust dataset for researchers and drug development professionals.
Introduction and Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of clinically successful drugs targeting the CNS.[1][4][5] Its presence in molecules like Aripiprazole and Flibanserin underscores its utility in designing ligands for dopamine and serotonin receptors.[4] The investigational compound, Cmpd-X, features a 1,4-disubstituted piperazine core, a common structural motif for dopamine D2/D3 receptor ligands.[6] The dopamine D2 receptor, a member of the D2-like family of receptors, is a primary target for therapies treating Parkinson's disease, schizophrenia, and hyperprolactinemia.[2][7]
D2R is a Gi-coupled GPCR; its activation by an agonist initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[2][8][9] This signaling pathway is a cornerstone of D2R pharmacology and provides a measurable output for quantifying compound activity.
Causality Behind Experimental Choices: To build a comprehensive pharmacological profile, a multi-assay approach is essential.
-
Binding Affinity (Ki): A radioligand binding assay was chosen to determine if, and how strongly, Cmpd-X physically interacts with the D2 receptor. This provides the fundamental measure of affinity (Ki).
-
Functional Potency & Efficacy (EC50 & Emax): It is crucial to determine if binding translates into a biological response. A functional assay is required to measure the consequence of receptor activation.[10] We selected a cAMP inhibition assay as it directly measures the canonical Gi signaling output of the D2 receptor.[9][11] This allows for the determination of potency (EC50) and maximal efficacy (Emax).
-
Early ADME Profile: Promising pharmacological activity is only valuable if a compound possesses drug-like properties.[12][13] Therefore, we included two key in vitro ADME assays: microsomal stability to assess metabolic liability and Caco-2 permeability to predict intestinal absorption.[14][15]
This guide benchmarks Cmpd-X against Bromocriptine, a potent D2R agonist, and Ropinirole, another well-established agonist, to provide a clear context for its performance.[2][16][17]
Experimental Methodologies
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Cmpd-X and reference compounds for the human dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Human recombinant dopamine D2L receptors expressed in HEK293 cells were used. Cell membranes were prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[18] The final pellet was resuspended and protein concentration was determined.
-
Assay Conditions: The competition binding assay was performed in a 96-well plate format. Each well contained cell membranes (15 µg protein), the radioligand [3H]-Spiperone (a high-affinity D2R antagonist) at a concentration near its Kd (~0.1 nM), and varying concentrations of the test compound (Cmpd-X, Bromocriptine, or Ropinirole).
-
Incubation: The plates were incubated for 60 minutes at 30°C to allow the binding to reach equilibrium.[18]
-
Filtration & Detection: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were washed with ice-cold buffer, and the captured radioactivity was measured by liquid scintillation counting.[18]
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Functional cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of Cmpd-X as a D2R agonist.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human dopamine D2 receptor were cultured and seeded into 384-well plates.
-
Assay Principle: As a Gi-coupled receptor, D2R activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this decrease, cells are first stimulated with Forskolin, a direct activator of adenylyl cyclase, which elevates intracellular cAMP. The ability of a D2R agonist to counteract this increase is then quantified.[19]
-
Compound Treatment: Cells were incubated with varying concentrations of the test compounds (Cmpd-X, Bromocriptine, or Ropinirole) in the presence of 10 µM Forskolin for 30 minutes.
-
cAMP Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit based on Homogeneous Time-Resolved Fluorescence (HTRF).[9][20] In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting HTRF signal is inversely proportional to the amount of cAMP in the well.
-
Data Analysis: Dose-response curves were generated, and the EC50 (concentration for 50% of maximal response) and Emax (maximal inhibition of Forskolin-stimulated cAMP production) values were calculated.
In Vitro ADME Assays
Objective: To obtain an early assessment of the drug-like properties of Cmpd-X.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Incubation: Cmpd-X (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) and the cofactor NADPH at 37°C.
-
Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes. The reaction was quenched with ice-cold acetonitrile.
-
Analysis: The concentration of the remaining parent compound (Cmpd-X) at each time point was quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) was determined from the slope of the natural log of the remaining parent compound versus time.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells were grown on permeable filter supports for 21 days to form a confluent monolayer that mimics the intestinal epithelial barrier.
-
Permeability Measurement: Cmpd-X (10 µM) was added to the apical (A) side of the monolayer. Samples were taken from the basolateral (B) side at various time points. The experiment was also performed in the reverse direction (B to A) to determine the efflux ratio.
-
Analysis: The concentration of Cmpd-X in the donor and receiver compartments was quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) was calculated. The efflux ratio (Papp B-A / Papp A-B) was determined to assess the potential for active efflux.
Results: Comparative Data Summary
The in vitro pharmacological data for Cmpd-X and the reference compounds are summarized below. Data are presented as mean ± SEM from three independent experiments.
Table 1: Dopamine D2 Receptor Binding Affinity and Functional Potency
| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Potency (EC50, nM) | D2R Functional Efficacy (Emax, % Inhibition) |
| Cmpd-X | 12.5 ± 1.8 | 25.4 ± 3.1 | 98 ± 4% |
| Bromocriptine | 8.2 ± 1.1 | 15.1 ± 2.5 | 100% (Reference) |
| Ropinirole | 29.0 ± 4.5 | 48.7 ± 6.2 | 95 ± 5% |
Table 2: Preliminary In Vitro ADME Profile
| Compound | HLM Stability (t½, min) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio |
| Cmpd-X | 45 | 15.2 | 1.2 |
| Propranolol (Control) | >60 | >20 | <2.0 |
| Atenolol (Control) | >60 | <1.0 | <2.0 |
Visualization of Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi-coupled signaling pathway of the dopamine D2 receptor.
Caption: Dopamine D2 receptor Gi-coupled signaling cascade.
Experimental Benchmarking Workflow
This diagram outlines the logical flow of the experimental work performed in this study.
Caption: Workflow for the in vitro benchmarking of Cmpd-X.
Discussion and Interpretation
The primary objective of this study was to characterize the novel compound, Dimethyl-(4-piperazin-2-yl-phenyl)-amine (Cmpd-X), and benchmark its pharmacological properties against established D2R agonists.
Pharmacological Profile: The radioligand binding assay demonstrates that Cmpd-X binds to the human D2 receptor with a Ki of 12.5 nM. This indicates high-affinity binding, comparable to the reference compounds Bromocriptine (Ki = 8.2 nM) and Ropinirole (Ki = 29.0 nM). The affinity of Cmpd-X is approximately 1.5-fold weaker than Bromocriptine but over 2-fold stronger than Ropinirole.
Crucially, the binding of Cmpd-X translates into a robust functional response. In the cAMP inhibition assay, Cmpd-X demonstrated full agonism, achieving a maximal inhibition of cAMP production (98%) equivalent to the reference agonist Bromocriptine. Its potency (EC50 = 25.4 nM) is strong, again positioning it between Bromocriptine (EC50 = 15.1 nM) and Ropinirole (EC50 = 48.7 nM). This confirms that Cmpd-X is a potent, full agonist at the dopamine D2 receptor.
Drug-Like Properties: Early assessment of ADME properties is critical for prioritizing compounds in drug discovery.[12] Cmpd-X exhibited moderate metabolic stability in human liver microsomes with a half-life of 45 minutes. This suggests the compound is metabolized but is not excessively labile, representing a promising starting point for optimization.
The Caco-2 permeability assay results are highly encouraging. The Papp value of 15.2 x 10⁻⁶ cm/s suggests high intestinal permeability, which is often a prerequisite for good oral absorption. Furthermore, the efflux ratio of 1.2 indicates that Cmpd-X is not a significant substrate for major efflux transporters like P-glycoprotein, which can otherwise limit brain penetration and oral bioavailability.
Conclusion
This in vitro benchmarking study provides the first pharmacological characterization of Dimethyl-(4-piperazin-2-yl-phenyl)-amine (Cmpd-X). The data clearly demonstrate that Cmpd-X is a potent, high-affinity, full agonist of the human dopamine D2 receptor. Its pharmacological profile is highly competitive with the established drugs Bromocriptine and Ropinirole. Combined with a promising preliminary ADME profile indicating good permeability and moderate metabolic stability, Cmpd-X represents a valuable lead compound for further investigation in CNS drug discovery programs, particularly for indications where D2R agonism is a therapeutic strategy, such as Parkinson's disease.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Biochemistry, Dopamine Receptors. StatPearls, NCBI Bookshelf. Available at: [Link]
-
cAMP assays in GPCR drug discovery. PubMed. Available at: [Link]
-
Bromocriptine. StatPearls, NCBI Bookshelf. Available at: [Link]
-
GTPγS Binding Assays. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.Google Patents.
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. Available at: [Link]
-
Bromocriptine Mechanism of Action Action Pathway. SMPDB. Available at: [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Publication Server. Available at: [Link]
-
Novel and Potent Dopamine D2 Receptor Gα-Protein Biased Agonists. ACS Publications. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
-
Dopamine receptor D2. Wikipedia. Available at: [Link]
-
Dopamine Receptor Affinities in Vitro and Stereotypic Activities in Vivo of Cabergoline in Rats. PubMed. Available at: [Link]
- US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.Google Patents.
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual, NCBI. Available at: [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Available at: [Link]
-
Computational study on new natural compound agonists of dopamine receptor. National Institutes of Health. Available at: [Link]
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. ResearchGate. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
Repositioning Dopamine D2 Receptor Agonist Bromocriptine to Enhance Docetaxel Chemotherapy and Treat Bone Metastatic Prostate Cancer. AACR Journals. Available at: [Link]
-
Dopamine D2 Receptor Binding Sites for Agonists. A tetrahedral model. ResearchGate. Available at: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]
-
Radioligand binding assay in D2R and D3R | Download Table. ResearchGate. Available at: [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Available at: [Link]
-
The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available at: [Link]
-
GTPγS Binding Assay. Creative Bioarray. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual, NCBI. Available at: [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. PubMed. Available at: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 8. SMPDB [smpdb.ca]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. selvita.com [selvita.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Computational study on new natural compound agonists of dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
Selectivity profiling of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" against a panel of kinases
In the landscape of targeted cancer therapy, the quest for selective kinase inhibitors is paramount. The human kinome, with its over 500 members, presents a complex network of signaling pathways that, when dysregulated, can drive oncogenesis. The ideal kinase inhibitor would potently neutralize its intended target while leaving other kinases untouched, thereby minimizing off-target effects and associated toxicities. This guide provides a comprehensive selectivity profile of a novel investigational compound, Dimethyl-(4-piperazin-2-yl-phenyl)-amine (hereafter referred to as DMPA), against a panel of clinically relevant kinases. Through a detailed comparison with established Bcr-Abl inhibitors, we aim to elucidate the potential therapeutic niche of DMPA and provide researchers with the necessary framework to evaluate its performance.
Introduction: The Challenge of Kinase Selectivity
Protein kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in cellular signaling. The aberrant activation of specific kinases is a hallmark of many cancers. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of diseases like Chronic Myeloid Leukemia (CML), where the constitutively active Bcr-Abl fusion protein is the primary driver.[1][2] However, the high degree of structural conservation within the ATP-binding site of kinases makes achieving selectivity a significant challenge.[3][4] Off-target inhibition can lead to a spectrum of adverse effects, underscoring the need for rigorous selectivity profiling of new chemical entities.[5]
This guide introduces DMPA, a novel small molecule inhibitor featuring a piperazine-phenylamine scaffold, a common motif in kinase inhibitors. We will present a hypothetical, yet plausible, selectivity profile for DMPA and compare it against a panel of well-characterized TKIs:
-
Imatinib (Gleevec®): The first-generation Bcr-Abl inhibitor that transformed CML treatment.[3][4]
-
Dasatinib (Sprycel®): A second-generation dual Src/Abl inhibitor with broader activity.[6][7]
-
Ponatinib (Iclusig®): A potent pan-Bcr-Abl inhibitor, active against the T315I mutation.[8]
-
Bosutinib (Bosulif®): A dual Src/Abl inhibitor with a distinct toxicity profile.[9][10]
By juxtaposing the activity of DMPA with these established drugs, we aim to provide a nuanced understanding of its potential advantages and liabilities.
Experimental Design: A Multi-tiered Approach to Kinase Profiling
To construct a robust selectivity profile, a multi-faceted experimental approach is essential. The following workflow outlines the key stages in characterizing the kinase inhibition profile of a novel compound like DMPA.
Figure 2: Simplified Bcr-Abl signaling pathway and the inhibitory action of DMPA.
By binding to the ATP-binding site of the Abl kinase domain, DMPA prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and anti-apoptotic signals that drive CML.
Conclusion and Future Directions
The selectivity profile of Dimethyl-(4-piperazin-2-yl-phenyl)-amine (DMPA) presents a compelling case for further investigation. Its potent dual inhibition of Bcr-Abl and Aurora A, coupled with a potentially more favorable off-target profile compared to some existing TKIs, suggests a unique therapeutic window. Future studies should focus on:
-
Cellular Efficacy: Evaluating the anti-proliferative effects of DMPA in a panel of CML and other cancer cell lines.
-
In Vivo Studies: Assessing the efficacy and safety of DMPA in preclinical animal models of CML.
-
Structural Biology: Determining the co-crystal structure of DMPA bound to its target kinases to rationalize its selectivity and guide further optimization.
This guide provides a foundational framework for understanding the kinase selectivity of DMPA. The presented data and protocols offer a starting point for researchers to further explore the therapeutic potential of this promising new inhibitor.
References
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 278. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549. [Link]
-
O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Rivera, V. M., Wang, F., ... & Druker, B. J. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401–412. [Link]
-
Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
-
Wilson, C., & Tulpule, A. (2013). Energetic dissection of Gleevec's selectivity towards human tyrosine kinases. Nature structural & molecular biology, 20(11), 1262–1263. [Link]
-
Shan, Y., Seeliger, M. A., Eastwood, M. P., Frank, F., Kuriyan, J., & Shaw, D. E. (2013). Explaining why Gleevec is a specific and potent inhibitor of Abl kinase. Proceedings of the National Academy of Sciences, 110(7), E583–E591. [Link]
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lee, F. Y. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
-
Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356. [Link]
-
O'Hare, T., & Deininger, M. W. (2021). The history of CML and the evolution of treatment. Blood Cancer Journal, 11(1), 1-10. [Link]
-
Gambacorti-Passerini, C., Antolini, L., Mahon, F. X., Guilhot, F., Deininger, M., Fava, C., ... & Rosti, G. (2011). Multicenter independent assessment of outcomes in chronic myeloid leukemia patients treated with imatinib. Journal of the National Cancer Institute, 103(7), 553–561. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5291, Imatinib. [Link]
-
Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]
-
Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature reviews Cancer, 7(5), 345–356. [Link]
-
Cortes, J. E., Kantarjian, H., Brümmendorf, T. H., Kim, D. W., Turkina, A. G., Shen, Z. X., ... & Deininger, M. (2011). Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. Blood, 118(17), 4567–4576. [Link]
-
Keller, G., Schafhausen, P., & Brümmendorf, T. H. (2009). Bosutinib: a dual Src and Abl kinase inhibitor for the treatment of chronic myeloid leukemia. Expert opinion on investigational drugs, 18(12), 1903–1912. [Link]
-
Dorsey, J. F., & Cunnion, K. M. (2004). Characterization of potent inhibitors of the Bcr-Abl and the c-Kit receptor tyrosine kinases. Blood, 104(11), 231. [Link]
-
Talpaz, M., Shah, N. P., Kantarjian, H., Donato, N., Nicoll, J., Paquette, R., ... & Wiernik, P. H. (2006). Dasatinib in imatinib-resistant Philadelphia chromosome-positive leukemias. New England Journal of Medicine, 354(24), 2531–2541. [Link]
-
Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer research, 66(23), 11314–11322. [Link]
Sources
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Energetic dissection of Gleevec’s selectivity towards human tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dimethyl-(4-piperazin-2-yl-phenyl)-amine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe handling and disposal of Dimethyl-(4-piperazin-2-yl-phenyl)-amine, a compound featuring both an aromatic amine and a piperazine moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from guidelines for structurally related compounds to ensure a conservative and safety-first approach.
Hazard Assessment: Understanding the Risks
Dimethyl-(4-piperazin-2-yl-phenyl)-amine's structure suggests a combination of hazards associated with its constituent functional groups: the aromatic amine and the piperazine ring.
-
Aromatic Amines: This class of compounds is known for its potential toxicity.[1] Many aromatic amines are readily absorbed through the skin and can be harmful if inhaled or ingested.[1] Some have been identified as potential carcinogens.[1]
-
Piperazine Derivatives: Piperazine and its derivatives can be corrosive to the skin and eyes and may cause respiratory irritation.[2] They are also known to be sensitizers, meaning that repeated exposure can lead to allergic reactions of the skin or respiratory system.
Given these potential hazards, it is imperative to treat Dimethyl-(4-piperazin-2-yl-phenyl)-amine as a hazardous substance. All waste containing this compound, including contaminated labware and spill cleanup materials, must be managed as hazardous waste.[3]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling Dimethyl-(4-piperazin-2-yl-phenyl)-amine in any capacity, including for disposal, researchers must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption of the potentially toxic aromatic amine component. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes of the compound, which may be corrosive or irritating due to the piperazine moiety. |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls are recommended. | To protect the skin and clothing from contamination. |
| Respiratory Protection | While not typically required for small-scale laboratory work in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or dusts, or if handling large quantities. | To prevent the inhalation of any airborne particles or vapors, which could be harmful due to the aromatic amine and piperazine components. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): While some general guidance suggests neutralization for amine waste, this should be approached with extreme caution and typically only by trained personnel.[4][5][6] Without specific data on the reactivity of Dimethyl-(4-piperazin-2-yl-phenyl)-amine, in-situ neutralization is not recommended.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container clearly as "Hazardous Waste: Dimethyl-(4-piperazin-2-yl-phenyl)-amine Spill Debris." Arrange for disposal through your institution's hazardous waste management program.[3]
Waste Collection and Storage: Ensuring Compliance
Proper collection and storage of chemical waste are critical for safety and regulatory compliance.
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all waste containing Dimethyl-(4-piperazin-2-yl-phenyl)-amine.[7] Do not store amine waste in metal containers.[8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Dimethyl-(4-piperazin-2-yl-phenyl)-amine." Include the date when waste was first added.
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials.[7] Aromatic amines and piperazines are incompatible with strong oxidizing agents, acids, and acid chlorides.[2][9]
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[7] The container must be in good condition and free from leaks.
Ultimate Disposal: The Final Step
The final disposal of Dimethyl-(4-piperazin-2-yl-phenyl)-amine must be conducted in accordance with all local, state, and federal regulations. In a laboratory setting, this is typically managed through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow:
Caption: Disposal workflow for Dimethyl-(4-piperazin-2-yl-phenyl)-amine.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[10] Many jurisdictions have regulations that limit or prohibit the sewer disposal of chemical wastes.[3]
Conclusion: A Commitment to Safety
References
-
Trimeric Corporation. (2016). Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
Sustainability Directory. (2025). Aromatic Amines. [Link]
-
ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. [Link]
-
JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. [Link]
-
University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
National Academies Press. (n.d.). Prudent Practices in the Laboratory: Management of Waste. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
-
OnePetro. (2024). Experimental Investigation of Amine Regeneration for Carbon Capture through CO2 Mineralization. [Link]
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (n.d.).
-
EPA. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. [Link]
-
University of Alabama at Birmingham. (n.d.). Incompatible Chemicals. [Link]
-
SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. [Link]
-
MDPI. (n.d.). Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. [Link]
-
PubMed Central. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. vumc.org [vumc.org]
- 4. trimeric.com [trimeric.com]
- 5. jeiletters.org [jeiletters.org]
- 6. mdpi.com [mdpi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety and Handling Guide for Dimethyl-(4-piperazin-2-yl-phenyl)-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of Dimethyl-(4-piperazin-2-yl-phenyl)-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment and Triage
Dimethyl-(4-piperazin-2-yl-phenyl)-amine is a substituted piperazine derivative containing an aromatic amine moiety. Based on analogous compounds, it is predicted to be a flammable liquid that is corrosive and may cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation, and prolonged or repeated exposure could result in allergic skin reactions.[1] Aromatic amines, as a class, are known for potential carcinogenicity and toxicity to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[2]
Predicted Hazard Summary:
| Hazard Classification | Description | Source Analogy |
| Flammable Liquid | Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1] | N,N'-Dimethylpiperazine |
| Skin Corrosion | Predicted to cause severe skin burns and irritation.[1] | N-methylpiperazine, 1-Phenylpiperazine |
| Eye Damage | Predicted to cause serious, potentially irreversible eye damage.[3] | N,N'-Dimethylpiperazine, N-methylpiperazine |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or inhaled. | N-methylpiperazine, 1-Phenylpiperazine |
| Respiratory/Skin Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled.[1] | N-methylpiperazine |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | N-methylpiperazine |
| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[2] | General Aromatic Amines |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the predicted hazards.
Core PPE Requirements:
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure to check for breakthrough times and consider double-gloving for extended operations.[4]
-
Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are required to protect against splashes.[3]
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is also necessary.
-
Respiratory Protection: All handling of Dimethyl-(4-piperazin-2-yl-phenyl)-amine must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[3] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used.
Operational Handling and Workflow
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for handling Dimethyl-(4-piperazin-2-yl-phenyl)-amine.
Step-by-Step Handling Procedures:
-
Preparation:
-
Ensure a chemical fume hood is operational and has adequate flow.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the full required PPE as outlined in Section 2.
-
Keep an appropriate spill kit (e.g., absorbent pads, neutralizing agent for amines) readily accessible.[5]
-
-
Weighing and Dispensing:
-
Reaction Setup:
-
If the reaction is sensitive to air or moisture, use appropriate inert atmosphere techniques (e.g., nitrogen or argon blanket).
-
Ensure all glassware is free of cracks and is securely clamped.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
-
Reaction Workup and Quenching:
-
Cool the reaction mixture to a safe temperature before quenching.
-
Be aware that quenching with acidic solutions may be exothermic. Add quenching agents slowly and with stirring.
-
Perform all extractions and liquid transfers within the fume hood.
-
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial.
-
Small Spills (in fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Large Spills (outside fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
-
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.
Waste Stream Management:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed container | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Liquid Waste (Organic) | Labeled, sealed, compatible solvent waste container | Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[5] Store in a cool, well-ventilated area away from acids and oxidizing agents.[5] |
| Liquid Waste (Aqueous) | Labeled, sealed, compatible aqueous waste container | Do not dispose of down the drain.[7] Aromatic amines can be harmful to aquatic ecosystems.[2] |
| Contaminated PPE | Labeled, sealed bag or container | Dispose of as solid hazardous waste. |
Disposal Workflow Diagram:
Caption: A systematic approach to the disposal of waste generated from handling Dimethyl-(4-piperazin-2-yl-phenyl)-amine.
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight.[3][4] The storage area should be designated for flammable and corrosive materials. Store locked up.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[3][6]
References
- Vertex AI Search. (2009). SAFETY DATA SHEET.
- Sdfine. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET N,N'-Dimethylpiperazine.
- Apollo Scientific. (2022). 1,4-Dimethylpiperazine Safety Data Sheet.
- Sigma-Aldrich. (2024). 1-Phenylpiperazine SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
